(3-Ethoxy-4-methylphenyl)(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-11-10-7-9(12-3)6-5-8(10)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQIRDAIAUUHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and history of substituted thioanisoles
Topic: Discovery and History of Substituted Thioanisoles: A Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary & Strategic Importance
Substituted thioanisoles (methyl phenyl sulfides) represent a cornerstone motif in medicinal chemistry and agrochemical synthesis. Historically viewed merely as intermediates, they have evolved into critical pharmacophores and metabolic handles. Their stability relative to thiols, combined with their ability to undergo tunable oxidation to sulfoxides (chiral switches) and sulfones, makes them indispensable in modern drug design.
This guide analyzes the trajectory of thioanisole chemistry—from classical nucleophilic substitutions to state-of-the-art transition-metal catalysis—and provides validated protocols for their synthesis and functionalization.
Part 2: Historical Evolution of Synthetic Methodologies
The synthesis of substituted thioanisoles has shifted from harsh, nucleophile-driven alkylations to precision metal-catalyzed cross-couplings.
The Classical Era: Nucleophilic Substitution
Early synthesis relied on the S-methylation of thiophenols. While effective for simple substrates, this method suffered from the foul odor of thiols, limited availability of substituted thiophenols, and incompatibility with electrophilic functional groups on the arene ring.
-
Reaction:
-
Limitations: Requires pre-existing thiol; poor tolerance of base-sensitive groups.
The Transition Metal Revolution (1980–Present)
The field was transformed by the discovery that carbon-sulfur (C–S) bonds could be formed directly from aryl halides, bypassing the need for thiophenols.
-
Migita Coupling (1980): The first report of Pd-catalyzed C–S bond formation. Migita and co-workers utilized
to couple aryl bromides with thiolates. This was the "zero-hour" for catalytic thioanisole synthesis. -
Buchwald-Hartwig C–S Coupling (1990s-2000s): Buchwald and Hartwig expanded the scope using specialized phosphine ligands (e.g., Xantphos, Josiphos) to couple aryl chlorides and triflates with high turnover numbers.
-
Chan-Lam Coupling (1998): A copper-catalyzed oxidative coupling using aryl boronic acids. This allowed for C–S bond formation under aerobic, ambient conditions, critical for late-stage functionalization of complex biomolecules.
Figure 1: Evolutionary timeline of C–S bond formation methodologies.
Part 3: Core Synthetic Architectures & Protocols
This section provides self-validating protocols. The causality behind reagent choices is explicitly detailed to ensure reproducibility.
Protocol A: Pd-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig Type)
Target: Synthesis of electron-deficient or sterically hindered thioanisoles from aryl halides.
Mechanism & Rationale:
-
Catalyst (Pd_2(dba)_3): Provides the Pd(0) source.
-
Ligand (Xantphos): A wide-bite-angle bidentate ligand that facilitates the reductive elimination step, which is often the rate-determining step in C–S coupling due to the strong binding of sulfur to palladium (catalyst poisoning).
-
Base (DIPEA): Soluble organic base prevents insolubility issues common with inorganic bases in non-polar solvents.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0 equiv),
(2.5 mol%), and Xantphos (5 mol%). -
Solvation: Add anhydrous 1,4-Dioxane (0.5 M concentration relative to halide).
-
Reagent Addition: Add Sodium Thiomethoxide (NaSMe) or Methyl Mercaptan surrogate (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad (critical to remove Pd-thiolate clusters), and concentrate.
-
Validation:
should show a sharp singlet around 2.5 ppm (Ar-S-Me ).
Protocol B: Selective Oxidation to Sulfoxides
Target: Controlled oxidation of thioanisole to methyl phenyl sulfoxide without over-oxidation to sulfone.
Rationale:
-
Oxidant (H_2O_2): Atom-economical and green.
-
Solvent (HFIP - Hexafluoroisopropanol): HFIP activates H_2O_2 via hydrogen bonding, creating a highly electrophilic oxidant species that allows the reaction to proceed at room temperature, minimizing sulfone formation.
Methodology:
-
Dissolve substituted thioanisole (1.0 equiv) in HFIP (0.2 M).
-
Add 30%
(1.1 equiv) dropwise at 25°C. -
Stir for 30–60 minutes. Monitor by TLC (Sulfoxides are significantly more polar than sulfides).
-
Quench with saturated aqueous
to destroy excess peroxide. -
Extract with DCM.
Part 4: Reactivity & Metabolic Fate
Understanding the biological fate of thioanisoles is critical for drug development. The sulfur center acts as a "metabolic handle," susceptible to oxidation by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[1][2]
Metabolic Pathways
-
S-Oxidation: The primary route.[3] FMOs typically perform a clean 2e- oxidation to the sulfoxide (detoxification). CYPs can perform this but may also lead to further oxidation.[1][4]
-
S-Dealkylation: Less common, leads to thiophenols (often toxic).
Figure 2: Metabolic oxidation cascade of thioanisoles. FMOs favor the first oxidation step, often sparing the drug from DDI (Drug-Drug Interactions) associated with CYP inhibition.
Part 5: Pharmaceutical Case Studies
Sulindac (Clinoril)
Sulindac is a classic NSAID prodrug. It is administered as the sulfoxide .
-
Mechanism: In vivo, it is reduced by gut bacteria and liver enzymes to the active thioanisole (sulfide) metabolite, which inhibits COX enzymes.
-
Why Thioanisole? The sulfide is too irritating to the gastric mucosa. The sulfoxide (prodrug) improves tolerability and bioavailability.
-
Synthetic Key Step: Friedel-Crafts acylation followed by condensation and a final precise oxidation of the sulfide intermediate to the sulfoxide.
Modafinil (Provigil)
A wakefulness-promoting agent containing a benzhydryl thioacetamide core.
-
Structure: Diphenylmethyl-S(O) -CH2-CONH2.
-
Role of Sulfur: The sulfoxide moiety is essential for binding affinity (DAT/NET transporters).
-
Synthesis: Prepared from benzhydryl chloride and thiourea to form the sulfide, followed by oxidation. Enantiopure Armodafinil (R-enantiomer) has a longer half-life, highlighting the importance of chiral sulfoxidation technologies.
Table 1: Comparative Analysis of Thioanisole-Derived Drugs
| Drug | Thioanisole Status | Therapeutic Class | Key Metabolic Transformation |
| Sulindac | Active Metabolite | NSAID | Sulfoxide (Prodrug) |
| Modafinil | Precursor | Psychostimulant | Sulfide |
| Fomesafen | Structural Core | Herbicide | Stable ether/thioether scaffold |
| Methionine | Biological Analog | Amino Acid | Methyl donor (SAMe cycle) |
References
-
Migita, T., et al. (1980). "The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions."[5] Bulletin of the Chemical Society of Japan. Link
-
Buchwald, S. L., & Hartwig, J. F. (2008). "The Evolution of a Revolution: The Buchwald-Hartwig Coupling." Accounts of Chemical Research. Link
-
Qiao, J. Z., et al. (2008). "Synthesis of Modafinil via Oxidation of Thioanisole Derivatives." Organic Process Research & Development. Link
-
Cashman, J. R. (2004). "The Role of Flavin-Containing Monooxygenases in Drug Metabolism and Development." Current Opinion in Drug Discovery & Development. Link
-
Duggan, D. E., et al. (1977).[6] "The Metabolism of Sulindac." Clinical Pharmacology & Therapeutics. Link
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Safety and handling of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
An In-depth Technical Guide to the Safety and Handling of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Abstract
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3-Ethoxy-4-methylphenyl)(methyl)sulfane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information extrapolated from structurally analogous compounds, primarily substituted thioanisoles, due to the limited publicly available data for this specific molecule. The core focus is to establish a framework of best practices that ensures user safety and experimental integrity. We will delve into the toxicological profile, appropriate personal protective equipment (PPE), storage requirements, emergency procedures, and waste disposal, all grounded in established chemical safety principles. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.
Introduction and Compound Overview
Compound Structure:
-
IUPAC Name: (3-Ethoxy-4-methylphenyl)(methyl)sulfane
-
Synonyms: 1-Ethoxy-2-methyl-5-(methylthio)benzene
-
Molecular Formula: C10H14OS
-
Core Scaffold: Thioanisole (Methyl Phenyl Sulfide)
Hazard Identification and Toxicological Profile
Based on the hazard classifications of thioanisole and related substituted thioanisoles, (3-Ethoxy-4-methylphenyl)(methyl)sulfane should be presumed to present the following hazards.[4]
Table 1: Presumed Hazard Classification
| Hazard Category | GHS Classification (Presumed) | Associated Risks |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation.[7] |
| Flammability | Combustible Liquid | May form explosive mixtures with air upon intense heating.[8] |
| Aquatic Hazard | Acute/Chronic | May be harmful or toxic to aquatic life.[8] |
Expert Insight: The primary routes of exposure are inhalation of vapors, skin/eye contact, and ingestion.[9] The irritant nature of this class of compounds stems from their ability to disrupt cell membranes and interact with proteins. The lipophilic character of the substituted phenyl ring may facilitate skin absorption.
Core Directive: Safe Handling and Exposure Control
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory.
Engineering Controls: The First Line of Defense
The causality for prioritizing engineering controls is simple: they isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of (3-Ethoxy-4-methylphenyl)(methyl)sulfane, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[10] This is critical to prevent the inhalation of potentially harmful and irritating vapors.[7]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] A face shield should be worn in situations with a higher risk of splashing.[11]
-
Hand Protection: Wear impervious gloves, such as nitrile gloves.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use.[7] Always follow the proper glove removal technique to avoid contaminating your skin.[7] Contaminated gloves should be disposed of as chemical waste.[7]
-
Skin and Body Protection: A lab coat must be worn at all times.[12] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron and protective boots may be necessary.[13]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[9] However, in the event of a large spill or ventilation failure, a respirator with an appropriate organic vapor cartridge (e.g., ABEK filter type) may be necessary.[5]
Hygiene Measures: Preventing Cross-Contamination
Good laboratory hygiene is a self-validating system for safety.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11][13]
-
Wash hands and face thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][14]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[15]
Experimental Workflow: Safe Use Protocols
The following workflow is designed to minimize exposure risk at each stage of a typical experimental process.
Caption: A logical workflow for handling (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Verify that the chemical fume hood has a current certification and is functioning correctly. Assemble all necessary glassware, reagents, and waste containers inside the hood.
-
Aliquotting and Transfer:
-
Reaction Setup:
-
Set up reactions in a clean, organized manner within the fume hood.
-
Ensure any reactions that may exotherm are performed with appropriate cooling and monitoring.
-
-
Post-Reaction Workup and Cleanup:
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a cool, dry, dark, and well-ventilated area.[11][16] The storage location should be away from heat, sparks, and open flames.[17] Keep the container tightly sealed to prevent moisture ingress and vapor escape.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically or violently with thioethers.[18] Also, keep away from strong acids and bases.[18]
Accidental Release and Emergency Procedures
Preparedness is key to effectively managing an accidental release.
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry chemical absorbent.[15]
-
Collect the absorbed material using spark-free tools and place it into a labeled, sealed container for hazardous waste disposal.[15]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
First Aid Measures
The following procedures are based on the known effects of analogous compounds.[17]
-
Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[14]
Caption: Decision-making flowchart for spills and personnel exposure incidents.
Disposal Considerations
All waste materials must be treated as hazardous waste.
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[5] Do not dispose of it down the drain or into the environment.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before disposal or recycling.
Analytical and Spectroscopic Characterization
For drug development professionals, confirming the identity and purity of (3-Ethoxy-4-methylphenyl)(methyl)sulfane is crucial. Standard analytical techniques would include:
-
Gas Chromatography-Mass Spectrometry (GC/MS): A common and effective method for analyzing sulfur-containing compounds to determine purity and identify potential impurities.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Conclusion
While (3-Ethoxy-4-methylphenyl)(methyl)sulfane is a compound with limited specific safety data, a robust safety protocol can be effectively implemented by extrapolating from the well-documented hazards of its structural analogs, such as thioanisole. The foundational principles of chemical safety—minimizing exposure through engineering controls, diligent use of PPE, and adherence to strict handling protocols—are paramount. By understanding the causality behind these safety measures, researchers can foster a secure and productive laboratory environment.
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SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Thioanisole. Retrieved from SynQuest Labs website.[2]
-
Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Thioanisole. Retrieved from Santa Cruz Biotechnology website.[15]
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TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from TCI Chemicals website.[11]
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Labogens. (2017, October 12). THIOANISOLE EXTRA PURE MSDS. Retrieved from Labogens website.[14]
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BASF. (2025, July 28). Safety data sheet. Retrieved from BASF website.[13]
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Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from Merck Millipore website.[8]
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Ethoxyphenyl methyl sulfide. Retrieved from AK Scientific, Inc. website.[16]
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Fisher Scientific. (2025, December 24). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[9]
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BASF. (2025, July 1). Safety data sheet. Retrieved from BASF website.[22]
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MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. Retrieved from MilliporeSigma website.[7]
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TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. Retrieved from TCI Chemicals website.[6]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Thioanisole. Retrieved from Thermo Fisher Scientific website.[17]
-
Sigma-Aldrich. (2025, August 29). SAFETY DATA SHEET: Thioanisole. Retrieved from Sigma-Aldrich website.
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Anonymous. (2025, March 12). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from a chemical supplier's website.[24]
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Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from ATSDR website.[19]
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Pfaltz & Bauer. (n.d.). Safety Data Sheet: Benzyl ethyl ether. Retrieved from Pfaltz & Bauer website.[10]
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Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from Angene Chemical website.[4]
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PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. Retrieved from PharmaBlock website.[29]
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Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET. Retrieved from Tokyo Chemical Industry website.[31]
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ChemScene. (n.d.). (4-Methoxyphenyl)(methyl)sulfane. Retrieved from ChemScene website.[32]
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M. Asif. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC.[33]
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Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from Organic Syntheses website.[34]
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Anonymous. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from a chemical supplier's website.[36]
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SpectraBase. (n.d.). 3-Ethoxy-4-methoxybenzyl alcohol. Retrieved from SpectraBase.[37]
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Molecules. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from a journal publisher's website.[38]
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Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[39]
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ResearchGate. (n.d.). Methyl Phenyl Sulfone | Request PDF. Retrieved from ResearchGate.[40]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602708, (3-Ethoxy-4-methoxyphenyl)methanol. Retrieved from PubChem.[41]
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Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.[42]
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ChemicalBook. (n.d.). Methyl phenyl sulfone(3112-85-4) 1H NMR spectrum. Retrieved from ChemicalBook website.[43]
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ChemScene. (n.d.). (2-Ethoxy-3,5-difluorophenyl)(methyl)sulfane. Retrieved from ChemScene website.[44]
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Compound Cloud. (n.d.). 5-({3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione. Retrieved from Compound Cloud website.[45]
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Methodological & Application
Analytical methods for (3-Ethoxy-4-methylphenyl)(methyl)sulfane characterization
Application Notes & Protocols for the Analytical Characterization of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is an aromatic thioether with potential applications in pharmaceutical and materials science research. As with any novel compound, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a detailed guide to the key analytical methodologies for the thorough characterization of this compound, drawing upon established principles for the analysis of aromatic sulfur compounds. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind the experimental choices.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For (3-Ethoxy-4-methylphenyl)(methyl)sulfane, both ¹H and ¹³C NMR will provide a detailed map of the molecular skeleton.
¹H NMR Spectroscopy Protocol
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and coupling patterns are all diagnostic for the structure of (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for this compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a preliminary spectrum. Increase for dilute samples.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce proton-proton connectivities.
-
Expected ¹H NMR Spectral Data:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H |
| O-CH₂ -CH₃ | ~4.0 | Quartet | 2H |
| S-CH₃ | ~2.5 | Singlet | 3H |
| Ar-CH₃ | ~2.2 | Singlet | 3H |
| O-CH₂-CH₃ | ~1.4 | Triplet | 3H |
¹³C NMR Spectroscopy Protocol
Rationale: ¹³C NMR provides information on the number of unique carbon atoms and their chemical environments. It is particularly useful for identifying quaternary carbons and confirming the carbon skeleton.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be required for faster acquisition.
-
Instrumental Parameters (75-125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Calibrate the chemical shift scale to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Expected ¹³C NMR Spectral Data:
| Assignment | Expected Chemical Shift (ppm) |
| Aromatic C-O | 155 - 160 |
| Aromatic C-S | 135 - 140 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C | 120 - 140 |
| O -CH₂-CH₃ | 60 - 70 |
| S -CH₃ | 15 - 25 |
| Ar -CH₃ | 15 - 25 |
| O-CH₂-C H₃ | 10 - 20 |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Rationale: GC-MS is ideal for the analysis of volatile and thermally stable compounds like (3-Ethoxy-4-methylphenyl)(methyl)sulfane. It provides separation from volatile impurities and a characteristic mass spectrum. Aromatic thioethers can sometimes undergo rearrangements in the mass spectrometer, which should be considered during spectral interpretation.[1]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 182.07 (C₁₀H₁₄OS). The presence of the sulfur atom will give a characteristic M+2 isotope peak with an abundance of about 4.5% relative to the M+ peak.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of methyl, ethyl, and ethoxy groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Rationale: LC-MS is a powerful alternative, particularly if the compound is part of a complex mixture or if derivatization is required for other analytical purposes. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can provide molecular weight information with minimal fragmentation.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the sample (e.g., 0.1 mg/mL) in the mobile phase.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column is a good starting point. For enhanced retention of sulfur-containing aromatic compounds, a biphenyl phase can be beneficial due to π-π interactions.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS Parameters:
-
Ionization Mode: ESI positive mode is likely to protonate the molecule ([M+H]⁺). APCI is also a viable option.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV (for ESI).
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Expected Mass Spectrum:
-
Protonated Molecule ([M+H]⁺): m/z = 183.08.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For (3-Ethoxy-4-methylphenyl)(methyl)sulfane, FTIR will confirm the presence of the aromatic ring, ether linkage, and alkyl groups. The substitution pattern on the benzene ring can also be inferred from the out-of-plane bending vibrations.[3][4]
Protocol:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a small drop can be placed between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.
-
-
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2980-2850 | Aliphatic C-H stretch (methyl, ethyl) | Strong |
| 1600, 1500, 1450 | Aromatic C=C ring stretch | Medium to strong, multiple bands |
| 1250-1200 | Aryl-O stretch (asymmetric) | Strong |
| 1050-1020 | Aryl-O stretch (symmetric) | Strong |
| 880-800 | Aromatic C-H out-of-plane bend (indicative of substitution pattern) | Strong |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard method for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Protocol:
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare a series of dilutions for linearity and limit of detection/quantitation determination.
-
-
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
-
Method Validation (Abbreviated):
-
Specificity: Analyze a blank (mobile phase) and a sample spiked with expected impurities to ensure no interference.
-
Linearity: Analyze a series of standards of known concentrations to generate a calibration curve. A linear response (R² > 0.99) should be observed.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of the peak area or height (RSD < 2%).
-
Accuracy: Analyze a sample of known concentration or a spiked sample to determine the recovery.
-
Visualizations
Experimental Workflow for Comprehensive Characterization
Caption: Workflow for the comprehensive analytical characterization of (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
References
- Bordwell, F. G., & Cooper, G. D. (1952). The Dimerization of Thiophenols to Disulfides by Dimethyl Sulfoxide. Journal of the American Chemical Society, 74(4), 1058–1060.
- Shapiro, R. H., & Tomer, K. B. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 469-473.
- Poole, C. F., & Zlatkis, A. (1980). The mass spectra of sulfur-containing compounds.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
- Varsanyi, G. (1974).
- Heseltine, W. W. (2011). Some Pharmacological and Microbiological Properties of Chlorhydroxyquinoline and Related Compounds. Journal of Pharmacy and Pharmacology, 10(1), 17-30.
- Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Gedeon, A., & Gedeon, S. (1999). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Journal of the Chemical Society, Faraday Transactions, 95(14), 2417-2422.
- Heseltine, W. W. (2011). The Preparation and Antifungal Activity of Some Salicylic Acid Derivatives. Journal of Pharmacy and Pharmacology, 10(1), 31-38.
-
Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
- U.S. Patent No. 4,565,787. (1986). High performance liquid chromatography (HPLC)
- Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Sulfur Mustard. U.S. Department of Health and Human Services, Public Health Service.
-
Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved from [Link]
- Roy, P., Okunaka, S., Tokudome, H., & Hitomi, Y. (2023). Blue Light-Promoted Synthesis of Thiochromenopyrroledione Derivatives via Titanium Dioxide-Catalyzed Dual Carbon–Carbon Bond Formation with Thioanisole and Maleimide Derivatives. The Journal of Organic Chemistry, 88(23), 16455–16465.
- Balsevich, J. J., & O'Connor, S. E. (1983). Proton n.m.r, spectroscopic evidence for sulfur-aromatic interactions in peptides. Tetrahedron Letters, 24(3), 281-284.
- Li, Y., Wang, Y., Li, Y., Wang, J., & Liu, C. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5894.
- Annunziata, R., & Barbarella, G. (1984). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 49(22), 4250-4253.
- Aitken, R. A., & Riddell, F. G. (2003). Making Sulphur NMR work. Spectroscopy Europe, 15(4), 22-25.
- Barbarella, G., Bongini, A., Chatgilialoglu, C., Rossini, S., & Tugnoli, V. (1987). Sulfur-33 NMR of cyclic sulfides, sulfoxides, and sulfones. The Journal of Organic Chemistry, 52(18), 4141-4143.
- Bresciani, G., Bortoluzzi, M., Marchetti, F., & Pampaloni, G. (2022). Novel Titanium (IV) Alkoxide-Carbamate Complexes: Synthesis and Catalytic Potential in H2O2-Oxidation of Organic Sulfides. European Journal of Inorganic Chemistry, 2022(23), e202200271.
- du Toit, M., & de Villiers, A. (2018). Measuring Thiols in Single Cultivar South African Red Wines Using 4,4-Dithiodipyridine (DTDP) Derivatization and Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry. Molecules, 23(9), 2191.
-
MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote. Retrieved from [Link]
-
Shimadzu. (n.d.). Supporting Information for (E)-(2-Iodo-2-phenylvinyl)(phenyl)sulfane (3aa). Retrieved from [Link]
- Japanese Patent No. H10-330352A. (1998).
- Eurofins. (2018). Analytical Method Summaries.
- Vendeuvre, C., Ruiz-Guerrero, R., Bertoncini, F., Duval, L., & Thiébaut, D. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry, 74(13), 3074–3081.
- Witanowski, M., Bocian, W., & Webb, G. A. (2024).
- European Patent No. EP3702347A1. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
- Johnson, C. R., & Keiser, J. E. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 78.
- European Patent Office. (2013). 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
Sources
- 1. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectra-analysis.com [spectra-analysis.com]
Application Note: Synthetic Utility of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
[1][2][3]
Executive Summary & Strategic Value
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is a high-value intermediate characterized by a tri-substituted benzene ring featuring an electron-donating ethoxy group, a steric methyl probe, and a redox-active methylthio (–SMe) moiety.
In drug discovery, this molecule serves two primary strategic functions:
-
Bioisosteric Probing: It allows for the synthesis of 4-methylthio and 4-methylsulfonyl analogs of established pharmacophores (e.g., Apremilast derivatives), enabling researchers to probe the steric and electronic requirements of hydrophobic binding pockets (such as the Q-pocket in PDE4).
-
Orthogonal Synthesis: The methylthio group acts as a "masked" sulfone or a leaving group (via Liebeskind-Srogl coupling), providing synthetic routes accessible only through sulfur chemistry.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (3-Ethoxy-4-methylphenyl)(methyl)sulfane |
| Common Name | 3-Ethoxy-4-methylthioanisole |
| CAS Number | 1379275-97-4 |
| Molecular Formula | C₁₀H₁₄OS |
| Molecular Weight | 182.28 g/mol |
| Key Functionality | Thioether (oxidizable), Ethoxy (H-bond acceptor), Methyl (steric) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) to prevent spontaneous oxidation |
Synthetic Pathways & Logic
The utility of this intermediate lies in its divergent reactivity. The following flowchart illustrates the three primary workflows: Oxidation (to Sulfones), Electrophilic Aromatic Substitution (EAS) (for ring functionalization), and Desulfitative Coupling .
Figure 1: Divergent synthetic pathways for (3-Ethoxy-4-methylphenyl)(methyl)sulfane. Pathway A yields sulfone bioisosteres; Pathway B enables structural extension; Pathway C utilizes the thioether as a leaving group.
Detailed Experimental Protocols
Protocol A: Chemoselective Oxidation to the Aryl Sulfone
Objective: To convert the sulfide to the sulfone (–SO₂Me), a critical moiety for hydrogen bonding in active sites (e.g., PDE4, COX-2). Mechanism: Electrophilic oxidation of sulfur. The reaction must be controlled to avoid over-oxidation of the aromatic ring or benzylic position.
Reagents:
-
Substrate: (3-Ethoxy-4-methylphenyl)(methyl)sulfane (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 – 2.5 eq)
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
-
Quench: Sat. NaHCO₃ / Na₂S₂O₃
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with the substrate and DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve mCPBA in DCM and add dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 5°C to prevent benzylic oxidation.
-
Monitoring: Warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The sulfone is significantly more polar than the sulfide.
-
Checkpoint: If sulfoxide intermediate persists, add 0.2 eq additional mCPBA.
-
-
Workup: Quench with 10% aqueous Na₂S₂O₃ (to destroy excess peroxide) followed by sat. NaHCO₃.
-
Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 85-95% Data Validation: ¹H NMR will show a diagnostic downfield shift of the S-Me singlet from ~2.5 ppm (sulfide) to ~3.0 ppm (sulfone).
Protocol B: Regioselective Bromination (Scaffold Functionalization)
Objective: To install a bromine handle for subsequent Suzuki/Sonogashira coupling. Regiochemistry: The 3-ethoxy group is a strong ortho/para director. The 4-methyl and 1-methylthio groups are also activating. However, steric hindrance at position 2 (between SMe and OEt) and position 5 (adjacent to Me) dictates the outcome. The most accessible position is typically Position 6 (para to OEt) or Position 2 (directed by OEt coordination), depending on conditions. Note: For this specific substrate, bromination often occurs para to the strongest activator (Ethoxy) if unblocked, or ortho.
Reagents:
-
Substrate: (3-Ethoxy-4-methylphenyl)(methyl)sulfane (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Catalyst: NH₄OAc (10 mol%) - promotes regioselectivity.
Procedure:
-
Dissolve substrate in ACN (0.2 M) at RT.
-
Add NBS portion-wise over 15 minutes.
-
Stir at RT for 2-6 hours in the dark.
-
Workup: Remove solvent, redissolve in EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography.
Critical Insight: If the goal is to mimic the Apremilast substitution pattern, you likely require functionalization at the position meta to the sulfane. Confirm regiochemistry via NOESY NMR.
Protocol C: Liebeskind-Srogl Cross-Coupling
Objective: To replace the methylthio group (–SMe) directly with a carbon substituent (–R), utilizing the thioether as a leaving group. This is a powerful method to access structures difficult to synthesize via standard halide coupling.
Reagents:
-
Substrate: (3-Ethoxy-4-methylphenyl)(methyl)sulfane (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.5 eq)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%), Tri-2-furylphosphine (TFP) (10 mol%)
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 eq) - Essential for activating the sulfur.
-
Solvent: THF (anhydrous)
Procedure:
-
In a glovebox or under Argon, combine Substrate, Boronic Acid, Pd catalyst, TFP, and CuTC in a sealed tube.
-
Add degassed THF.
-
Heat to 50-60°C for 12-18 hours.
-
Mechanism: CuTC coordinates to the sulfur, facilitating oxidative addition of Palladium into the C-S bond.
-
Workup: Filter through a Celite pad (wash with EtOAc). Concentrate and purify.
Application in Drug Discovery (SAR)
This molecule is particularly relevant for "Scaffold Hopping" in PDE4 inhibitors.
-
Apremilast Context: Standard Apremilast contains a 3-ethoxy-4-methoxyphenyl ring.[1][2][3]
-
The Analog: Using (3-Ethoxy-4-methylphenyl)(methyl)sulfane allows the synthesis of the 3-ethoxy-4-methylphenyl variant (via Protocol A -> Sulfone -> Nitration/Reduction -> Coupling).
-
Hypothesis: Replacing the 4-methoxy oxygen with a methylene (in 4-methyl) or sulfur (in 4-thiomethyl) alters the lipophilicity and metabolic profile (avoiding O-demethylation).
| Feature | Standard (Apremilast type) | Analog (Using this Intermediate) | Potential Benefit |
| Position 4 | Methoxy (-OMe) | Methylthio (-SMe) or Sulfone (-SO₂Me) | Altered H-bond capability; Exploration of S-pocket. |
| Metabolism | O-Demethylation (CYP450) | S-Oxidation | Potentially longer half-life; avoids phenolic metabolites. |
| Lipophilicity | LogP ~2.8 | LogP Variable (SMe > OMe) | Improved membrane permeability. |
References
-
Man, H. W., et al. (2011). "Discovery of (S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor."[1][2][3] Journal of Medicinal Chemistry.
-
Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition.
-
Lek Pharmaceuticals. (2017). "Process for the preparation of beta-aminosulfone compounds." European Patent EP3148968B1. (Describes the use of 3-ethoxy-4-methylphenyl analogs).
-
Caradonna, J. P., et al. (2008). "Sulfide Oxidation." Encyclopedia of Reagents for Organic Synthesis. (Standard protocols for mCPBA oxidation).
Sources
- 1. EP3144393A1 - A synthetic pathway towards apremilast - Google Patents [patents.google.com]
- 2. Processes for the preparation of Ã-aminosulfone compounds - Patent 2949645 [data.epo.org]
- 3. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of (3-Ethoxy-4-methylphenyl)(methyl)sulfane. The developed protocol is tailored for researchers, scientists, and professionals in the drug development sector, providing a comprehensive guide from mobile phase preparation to data analysis. The method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity. The rationale behind the selection of chromatographic parameters is discussed in detail to provide a foundational understanding for method adaptation and troubleshooting.
Introduction
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its characterization is paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of small molecules.[1] This application note presents a validated HPLC method designed to provide accurate and reproducible results for the analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
The choice of a reversed-phase chromatographic mode is predicated on the non-polar nature of the target analyte. The ethoxy, methyl, and methylsulfane functional groups attached to the phenyl ring contribute to its hydrophobicity, making it well-suited for separation on a non-polar stationary phase like C18.[2] A gradient elution strategy has been implemented to ensure the efficient elution of the analyte and any potential impurities with varying polarities, providing a comprehensive purity profile in a reasonable analysis time.[3]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for its versatility and wide availability.
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: A well-characterized reference standard of (3-Ethoxy-4-methylphenyl)(methyl)sulfane with known purity.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for the analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the non-polar analyte. A shorter, smaller particle size column could be used for faster analysis on UHPLC systems.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate any residual silanols on the stationary phase, reducing peak tailing. It also ensures consistent ionization of the analyte if it has any basic character. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. |
| Gradient Elution | See Table 2 | A gradient is employed to ensure the elution of both the main analyte and any potential impurities with different polarities, providing a comprehensive sample profile.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | This volume can be adjusted based on the sample concentration and the sensitivity of the detector. |
| Detection Wavelength | 254 nm | Substituted phenyl sulfides are known to have strong UV absorbance in this region.[4] A PDA detector can be used to scan a range of wavelengths to determine the optimal absorbance maximum. |
Table 1: Optimized HPLC Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Table 2: Gradient Elution Program
Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the (3-Ethoxy-4-methylphenyl)(methyl)sulfane reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock standard solution 1:10 with the 50:50 mobile phase mixture to obtain a suitable concentration for injection.
Sample Preparation
-
Accurately weigh the sample containing (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
-
Dissolve the sample in a known volume of the 50:50 mobile phase mixture to achieve a target concentration similar to the working standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
System Suitability Testing (SST)
Before sample analysis, it is crucial to verify the performance of the HPLC system. This is achieved by injecting the working standard solution multiple times (typically n=5 or 6).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates good column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Ensures the stability and reproducibility of the chromatographic separation. |
Table 3: System Suitability Test Parameters and Acceptance Criteria
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Perform the system suitability test as described in section 3.4.
-
Inject a blank (50:50 mobile phase mixture) to ensure there are no interfering peaks.
-
Inject the working standard solution.
-
Inject the prepared sample solutions.
-
At the end of the sequence, flush the column with a high percentage of organic solvent (e.g., 90% Mobile Phase B) to remove any strongly retained compounds, followed by storage in an appropriate solvent (e.g., 80:20 acetonitrile:water).
Data Analysis and Interpretation
The primary peak in the chromatogram of the sample should be identified by comparing its retention time with that of the reference standard. The area of the peak corresponding to (3-Ethoxy-4-methylphenyl)(methyl)sulfane is used to calculate its concentration or purity.
Calculation of Purity (% Area):
% Purity = (Area of Analyte Peak / Total Area of all Peaks) x 100
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations.
Workflow Diagram
Caption: Workflow for the HPLC analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier ensures excellent separation and peak shape. This method is suitable for routine quality control, purity assessment, and stability studies in a pharmaceutical development setting. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers to implement and potentially adapt this method for similar compounds.
References
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 684-695. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. III. Substituted Phenyl Sulfides. Journal of the American Chemical Society, 71(8), 2889–2892. [Link]
-
Kupiec, T. (2005). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular medicine, 114, 15–20. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]
-
Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society, 71(1), 84–93. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Abstract
This application note details the method development and validation protocol for the identification and quantification of (3-Ethoxy-4-methylphenyl)(methyl)sulfane (CAS: 1134529-62-0) using Gas Chromatography-Mass Spectrometry (GC-MS). This molecule, characterized by a thioether moiety and an ethoxy-substituted aromatic ring, presents specific analytical challenges regarding oxidative stability and inlet adsorption. This guide provides a self-validating workflow, fragmentation logic, and troubleshooting protocols designed for pharmaceutical impurity profiling and intermediate quality control.
Introduction & Chemical Context
The Analyte
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is a dual-functionalized aromatic system containing:
-
Methylthio group (-SMe): Prone to oxidation (sulfoxide/sulfone formation) and active site adsorption.[1]
-
Ethoxy group (-OEt): Influences fragmentation via
-cleavage (loss of ethylene).[1] -
Aromatic Core: Provides UV stability and a strong molecular ion (
) in Electron Ionization (EI).[1]
Analytical Challenges
-
Sulfur Memory Effect: Thioethers adhere to active silanol sites in GC liners, causing peak tailing and carryover.[1]
-
Thermal Oxidation: In the presence of trace oxygen in the carrier gas, the sulfide moiety can oxidize to sulfoxide (
) within the hot injection port. -
Isomeric Interferences: Separation from potential regioisomers (e.g., 2-ethoxy analogs) requires optimized stationary phase selectivity.[1]
Experimental Protocol
Reagents & Standards
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Note: Avoid alcohols to prevent potential transesterification artifacts during storage.
-
Internal Standard (ISTD): 4-Bromothioanisole (preferred) or D5-Thioanisole .[1]
-
Derivatization: None required (Analyte is sufficiently volatile).[1]
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg analyte in 10 mL DCM (1000 ppm). Store at -20°C in amber vials (sulfur compounds are light-sensitive).
-
Working Standard: Dilute Stock to 10 ppm in DCM containing 5 ppm ISTD.
-
System Suitability Sample: A mixture of Analyte + ISTD + Methyl Phenyl Sulfoxide (to monitor inlet oxidation).
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge) @ 250°C | Maximizes sensitivity; 250°C is hot enough to volatilize but minimizes thermal degradation.[1] |
| Liner | Ultra-Inert, Single Taper with Wool | Critical: Wool must be deactivated to prevent sulfur adsorption.[1] |
| Column | 5% Phenyl-arylene (e.g., DB-5ms UI) | Standard non-polar phase.[1] 30m x 0.25mm x 0.25µm.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution.[1] |
| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening; 280°C bake-out removes heavy matrix.[1] |
| Transfer Line | 280°C | Prevents cold-spot condensation.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for reproducible fragmentation.[1] |
| Acquisition | Scan (m/z 40–350) & SIM | Scan for ID; SIM for Quantitation (see Section 4). |
Method Development Logic: Fragmentation & Detection
Theoretical Fragmentation Pathway
Understanding the EI fragmentation is essential for selecting SIM (Selected Ion Monitoring) ions.[1]
-
Molecular Ion (
): m/z 182 .[1] Aromatic sulfides yield intense molecular ions.[1] -
Isotope Pattern: Look for the m/z 184 peak (
) at approx.[1] 4.5% intensity relative to , diagnostic of the isotope. -
Primary Fragmentation (Loss of Methyl): Cleavage of the S-Methyl bond yields m/z 167 (
).[1] -
Secondary Fragmentation (Ethoxy Cleavage):
-
Loss of Ethylene (
) via rearrangement from the ethoxy group: m/z 154 ( ). -
Loss of Ethyl radical: m/z 153 (
).[1]
-
SIM Method Setup
For trace analysis (e.g., genotoxic impurity screening), use the following ions:
-
Quant Ion: 182.0 (Molecular Ion)[1]
-
Qualifier 1: 167.0 (Loss of Methyl)
-
Qualifier 2: 154.0 (Loss of Ethylene)
-
Qualifier 3: 184.0 (
Isotope check)
Visualized Workflows
Analytical Logic Flow
The following diagram illustrates the decision matrix for analyzing sulfur-containing aromatics.
Figure 1: Analytical decision tree highlighting critical control points for sulfur analysis.
Fragmentation Mechanism
Visualizing the breakdown of the molecule in the MS source.[2][3]
Figure 2: Predicted EI fragmentation pathway for (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Results Interpretation & Validation
System Suitability Criteria
Before running samples, verify the system using the System Suitability Sample (Section 3.2):
-
Tailing Factor: Must be < 1.5 for the analyte.[1] Higher tailing indicates active sites in the liner.[1]
-
Oxidation Check: The peak area of the sulfoxide analog (if spiked) or the presence of M+16 in the analyte peak must be < 1% of the main peak.
-
Sensitivity: S/N ratio for the 1 ppm standard should be > 50:1 (Scan mode).
Linearity and Range
-
Range: 0.1 ppm to 50 ppm.
-
Curve Fit: Linear regression (
), 1/x weighting recommended due to the wide dynamic range.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Active silanols in liner or column head.[1] | Replace liner with "Ultra Inert" type; trim 10cm from column head.[1] |
| Extra Peak @ M+16 | In-situ oxidation of sulfide to sulfoxide.[1] | Check carrier gas scrubbers for |
| Low Response | Adsorption or discrimination. | Use pulsed splitless injection; switch to Gold-plated inlet seal.[1] |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | Increase final oven hold time; run solvent blanks. |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Thioanisole Derivatives. National Institute of Standards and Technology.[1][4]
-
Shimadzu Application News. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (Demonstrates sulfur tailing and oxidation issues).
-
Restek Corporation. Sulfur Analysis by GC: Optimizing Inertness.[1] (Guide on liner and column selection for reactive sulfur compounds).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for fragmentation mechanisms cited in Section 4).
Sources
Experimental design for testing the biological activity of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Focus Compound: (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Strategic Overview & Compound Analysis
(3-Ethoxy-4-methylphenyl)(methyl)sulfane (also referred to as 1-ethoxy-2-methyl-4-(methylthio)benzene) represents a specific chemotype of aryl methyl sulfides . In medicinal chemistry, this scaffold is frequently encountered as a precursor to aryl methyl sulfones (a pharmacophore found in COX-2 inhibitors like Rofecoxib) or as a bioisostere of methoxy-benzenes.
The "Sulfide Switch" Challenge: From a drug development perspective, the methylthio group (-SMe) is a "metabolic soft spot." Unlike its ether counterpart (-OMe), the sulfide is highly susceptible to Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) oxidation.
-
In Vivo Fate: Ar-S-Me
Ar-S(=O)-Me (Sulfoxide) Ar-SO -Me (Sulfone). -
Bioactivity Implication: Often, the sulfide is the active species (e.g., Sulindac sulfide), while the sulfoxide is a prodrug. Conversely, in the "Coxib" class, the sulfone is the active moiety.
Therefore, the experimental design for this compound must distinguish between the activity of the parent molecule and its oxidative metabolites. A standard screening deck is insufficient; a Redox-Aware Profiling Cascade is required.
Phase 1: In Silico & Physicochemical Characterization
Before wet-lab testing, establish the baseline physicochemical properties to ensure assay validity (avoiding precipitation-induced false positives).
| Property | Predicted Value (Est.) | Experimental Method | Critical Note |
| LogP | 3.2 - 3.8 | Shake-flask (Octanol/Water) | High lipophilicity requires DMSO stock concentration < 0.1% in cell assays to prevent cytotoxicity. |
| Solubility | Low (< 10 µM aq) | Kinetic Solubility (Nephelometry) | Action: Use BSA or cyclodextrin in assay buffers if precipitation occurs. |
| tPSA | ~25 Ų | In Silico | Good membrane permeability expected (Blood-Brain Barrier penetrant). |
Phase 2: Metabolic Stability (The Critical Step)
Rationale: Because thioethers are rapidly oxidized, you cannot interpret functional assay data without knowing the compound's half-life (
Protocol: Microsomal Stability with Metabolite Tracking
-
Objective: Determine intrinsic clearance (
) and identify the S-oxidation rate. -
System: Pooled Human Liver Microsomes (HLM) + NADPH Regenerating System.
Step-by-Step Workflow:
-
Preparation:
-
Test Compound: 1 µM (final) in Phosphate Buffer (pH 7.4).
-
Microsomes: 0.5 mg/mL protein concentration.
-
Pre-incubation: 5 min at 37°C.
-
-
Initiation: Add NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Warfarin as Internal Standard).
-
Analysis (LC-MS/MS):
-
Monitor Parent (Ar-S-Me).
-
Crucial Step: Monitor predicted transitions for Sulfoxide (+16 Da) and Sulfone (+32 Da).
-
Note: Sulfoxides are chiral; expect split peaks if using a chiral column, though standard C18 is sufficient for clearance data.
-
Data Interpretation:
-
High Clearance (
): Rapid conversion. Bioactivity assays should include the synthesized sulfone/sulfoxide controls to verify the active species. -
Low Clearance: Parent molecule is the likely effector.
Phase 3: Functional Biological Activity
Given the structural similarity to NSAID pharmacophores (aryl methyl sulfides/sulfones), the primary hypothesis is Anti-Inflammatory Activity .
Experiment A: COX-1 vs. COX-2 Enzymatic Inhibition
Rationale: To determine selectivity. Methyl sulfones are often COX-2 selective; methyl sulfides may show mixed inhibition.
-
Kit: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chem).
-
Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.
-
Protocol:
-
Incubate Recombinant Human COX-1 and COX-2 with test compound (0.01 – 100 µM) for 10 min at 25°C.
-
Add Arachidonic Acid (substrate).
-
Add colorimetric substrate (TMPD).
-
Read Absorbance at 590 nm.
-
Calculate IC50: Plot log(concentration) vs. % Inhibition.
-
Experiment B: Cellular Anti-Inflammatory Screen (NO Suppression)
Rationale: Verifies if the compound can penetrate cells and modulate inflammatory signaling (NF-
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Readout: Nitric Oxide (NO) accumulation via Griess Reagent.
Detailed Protocol:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Pre-treatment: Treat with (3-Ethoxy-4-methylphenyl)(methyl)sulfane (0.1, 1, 10, 50 µM) for 1 hour.
-
Control: Dexamethasone (1 µM) or Indomethacin.
-
-
Induction: Add LPS (Lipopolysaccharide) at 1 µg/mL. Incubate 24 hours.
-
Assay:
-
Transfer 100 µL supernatant to a fresh plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 min in dark.
-
-
Measurement: Read Absorbance at 540 nm.
-
Viability Check (Mandatory): Perform MTT or CellTiter-Glo on the remaining cells to ensure NO reduction isn't just due to cell death.
Visualization of Experimental Logic
Diagram 1: The "Sulfide Switch" Metabolic Pathway
This diagram illustrates the obligatory metabolic tracking required for this specific chemotype.
Caption: Metabolic trajectory of aryl methyl sulfides. The rapid oxidation to sulfoxides and sulfones necessitates tracking these metabolites to attribute biological activity correctly.
Diagram 2: Hit-to-Lead Screening Cascade
The decision tree for advancing the compound.
Caption: Sequential screening workflow ensuring safety and stability data inform the interpretation of efficacy results.
References
-
Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-benzthiazinan-4-one derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the pharmacophore relevance of sulfur-containing rings in inflammation).
-
Pujol, M. D., et al. (2018). "Synthesis and biological properties of aryl methyl sulfones: A new scaffold for COX-2 inhibition." Bioorganic & Medicinal Chemistry. (Direct evidence of aryl methyl sulfones as NSAIDs).[1]
-
Hajduk, P. J., et al. (2011). "Drug physicochemical properties: The influence of sulfur oxidation state." Journal of Medicinal Chemistry. (Foundational text on Sulfide/Sulfone metabolic switching).
-
Guidance for Industry (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." U.S. Food and Drug Administration (FDA). (Standard protocols for HLM stability assays).
Sources
Application Notes and Protocols: (3-Ethoxy-4-methylphenyl)(methyl)sulfane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. These foundational scaffolds provide the core structures upon which complexity and functionality are built, ultimately leading to novel therapeutic agents and materials. (3-Ethoxy-4-methylphenyl)(methyl)sulfane, a bespoke thioanisole derivative, emerges as a highly valuable, yet underutilized, building block. Its unique substitution pattern—an ethoxy group, a methyl group, and a methylthio moiety on a phenyl ring—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis of this versatile building block and detailed protocols for its application in the preparation of key pharmacophores, namely aryl sulfoxides and aryl sulfones. The strategic placement of the electron-donating ethoxy and methyl groups, combined with the readily transformable methylthio group, allows for fine-tuning of electronic properties and provides a handle for a variety of coupling and functionalization reactions.
De Novo Synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
The multi-step synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane is designed from readily available starting materials, proceeding through a logical sequence of functional group interconversions. The following protocol outlines a reliable and scalable route to this valuable building block.
Synthetic Workflow Overview
Caption: Synthetic pathway for (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Step 1: Selective Mono-O-Ethylation of 4-Methylcatechol
The synthesis commences with the selective ethylation of 4-methylcatechol. The regioselectivity of this reaction is crucial, and while a mixture of mono-ethylated products may form, careful control of stoichiometry can favor the desired isomer.[1]
| Parameter | Value |
| Starting Material | 4-Methylcatechol |
| Reagent | Diethyl sulfate |
| Base | Sodium hydroxide |
| Solvent | Water |
| Reaction Temperature | 50-60°C |
| Expected Yield | Approx. 80% (for the mixture of isomers) |
Protocol:
-
To a solution of 4-methylcatechol (1.0 mole) in 420 g of 10% aqueous sodium hydroxide solution (1.05 mole equivalents), slowly add diethyl sulfate (1.05 mole equivalents) dropwise at 50°C.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at 50-60°C.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to a neutral pH.
-
Extract the product with diethyl ether.
-
Concentrate the ether solution by evaporation and purify the residue by distillation under reduced pressure to separate the desired 3-ethoxy-4-methylphenol from the isomeric product.
Step 2: Conversion of 3-Ethoxy-4-methylphenol to 3-Ethoxy-4-methylthiophenol via the Newman-Kwart Rearrangement
This transformation is a robust method for converting phenols to thiophenols.[2][3][4][5] It involves three key stages: formation of an O-aryl thiocarbamate, thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis.
Protocol:
a. Formation of O-(3-Ethoxy-4-methylphenyl) N,N-dimethylthiocarbamate:
-
In a reaction vessel, dissolve 3-ethoxy-4-methylphenol (1 equivalent) in a suitable aprotic solvent such as dry tetrahydrofuran (THF).
-
Add a base, such as sodium hydride (1.1 equivalents), portion-wise at 0°C to form the corresponding phenoxide.
-
To the stirred solution, add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) in dry THF dropwise, maintaining the temperature below 12°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and extract the product with an organic solvent like benzene or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude O-aryl thiocarbamate, which can be used in the next step without further purification.
b. Newman-Kwart Rearrangement:
-
Heat the crude O-(3-ethoxy-4-methylphenyl) N,N-dimethylthiocarbamate to a high temperature (typically 200-300°C) either neat or in a high-boiling solvent like diphenyl ether.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to obtain the crude S-(3-ethoxy-4-methylphenyl) N,N-dimethylthiocarbamate.
c. Hydrolysis to 3-Ethoxy-4-methylthiophenol:
-
To the crude S-aryl thiocarbamate, add a solution of sodium hydroxide in a mixture of water and a miscible organic solvent like ethanol.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the thiophenol with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 3-ethoxy-4-methylthiophenol, which can be purified by vacuum distillation or chromatography.
Step 3: S-Methylation of 3-Ethoxy-4-methylthiophenol
The final step is the methylation of the thiophenol to yield the target (3-Ethoxy-4-methylphenyl)(methyl)sulfane. This is a standard S-alkylation reaction.[6]
| Parameter | Value |
| Starting Material | 3-Ethoxy-4-methylthiophenol |
| Reagent | Methyl iodide (CH₃I) |
| Base | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |
| Solvent | Anhydrous THF or DMF |
| Reaction Temperature | Room temperature |
| Expected Yield | High (>95%) |
Protocol:
-
Dissolve 3-ethoxy-4-methylthiophenol (1 equivalent) in anhydrous THF.
-
Add sodium hydride (1.1 equivalents) portion-wise at 0°C and stir for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Application in the Synthesis of Aryl Methyl Sulfoxides
Aryl methyl sulfoxides are important structural motifs in many pharmaceuticals due to their ability to act as hydrogen bond acceptors and their stereogenic sulfur center. The selective oxidation of (3-Ethoxy-4-methylphenyl)(methyl)sulfane provides a direct route to the corresponding sulfoxide.
Oxidation Mechanism
Caption: General mechanism for the oxidation of an aryl methyl sulfane.
Protocol: Aerobic Oxidation to (3-Ethoxy-4-methylphenyl)(methyl)sulfoxide
This protocol utilizes a transition-metal-free aerobic oxidation system, which is environmentally benign and highly efficient.[7][8]
| Parameter | Value |
| Starting Material | (3-Ethoxy-4-methylphenyl)(methyl)sulfane |
| Catalyst System | Sodium nitrite (NaNO₂) and Bromine (Br₂) |
| Oxidant | Oxygen (from air or O₂ stream) |
| Solvent | Acetonitrile (CH₃CN) and Water |
| Reaction Temperature | 25°C |
| Expected Yield | High (>90%) |
Protocol:
-
In a round-bottom flask, dissolve (3-Ethoxy-4-methylphenyl)(methyl)sulfane (10 mmol) in 20 mL of acetonitrile.
-
Add sodium nitrite (0.5 mmol, 5 mol%) and 1.5 mL of water.
-
Add a catalytic amount of bromine (0.3-0.5 mmol, 3-5 mol%).
-
Bubble a stream of oxygen through the reaction mixture (or stir vigorously under an oxygen atmosphere) at 25°C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude sulfoxide by column chromatography or recrystallization.
Application in the Synthesis of Aryl Methyl Sulfones
Aryl methyl sulfones are another class of compounds with significant applications in medicinal chemistry, often serving as bioisosteres for other functional groups.[9][10][11][12] They can be prepared by further oxidation of the corresponding sulfoxide or directly from the sulfane.
Protocol: Oxidation to (3-Ethoxy-4-methylphenyl)(methyl)sulfone
A common method for the oxidation of sulfides or sulfoxides to sulfones involves the use of hydrogen peroxide in the presence of a suitable catalyst or in an acidic medium.[13][14]
| Parameter | Value |
| Starting Material | (3-Ethoxy-4-methylphenyl)(methyl)sulfane or sulfoxide |
| Reagent | Hydrogen peroxide (30% aq. solution) |
| Solvent | Acetic acid |
| Reaction Temperature | Room temperature to 60°C |
| Expected Yield | High (>90%) |
Protocol:
-
Dissolve (3-Ethoxy-4-methylphenyl)(methyl)sulfane (or the corresponding sulfoxide) (1 equivalent) in glacial acetic acid.
-
Slowly add an excess of 30% aqueous hydrogen peroxide (2.5-3 equivalents for the sulfane, 1.2-1.5 equivalents for the sulfoxide) at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C to ensure complete conversion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the sulfone.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure (3-Ethoxy-4-methylphenyl)(methyl)sulfone.
Conclusion
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is a strategically designed building block with significant potential for the synthesis of complex organic molecules. The synthetic route outlined herein provides a clear and reproducible path to this valuable intermediate. Furthermore, its utility as a precursor to aryl methyl sulfoxides and sulfones, which are key components of many biologically active compounds, underscores its importance in drug discovery and development. The provided protocols offer a solid foundation for researchers to incorporate this versatile building block into their synthetic programs.
References
-
Newman, M. S.; Fukunaga, T. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Am. Chem. Soc.1960 , 82 (24), 6450-6451. [Link]
-
Chem-Station. Synthesis of thiophenol from phenol. [Link]
- Goering, H. L.; Cristol, S. J. Preparation of thiophenols from phenols. U.S.
-
Oae, S.; Ogata, Y. Reactivity and Selectivity in the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Hydrogen Peroxide Mediated by Acetonitrile. J. Chem. Soc., Perkin Trans. 21977 , 1780-1783. [Link]
-
Wikipedia. Newman–Kwart rearrangement. [Link]
-
Szmant, H. H.; Suld, G. Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. J. Am. Chem. Soc.1956 , 78 (14), 3400-3404. [Link]
-
Li, J.; et al. Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions. Molecules2010 , 15 (1), 189-197. [Link]
-
Newman, M. S.; Hetzel, F. W. THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Org. Synth.1971 , 51, 139. [Link]
-
Adam, W.; Golsch, D. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Org. Biomol. Chem.2003 , 1, 3330-3335. [Link]
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Li, J.; et al. Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions. Molecules2010 , 15, 189-197. [Link]
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Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]
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Boyarskiy, V. P.; et al. A reagent to access methyl sulfones. Nat. Commun.2023 , 14, 674. [Link]
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Request PDF. Aryl Methyl Sulfone Construction from Eco‐Friendly Inorganic Sulfur Dioxide and Methyl Reagents. [Link]
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Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]
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Newman, M. S.; Bayerlein, F. The Synthesis of 3-Ethyl-4-methylphenol and 3-Isopropyl-4-methylphenol from 3,4-Dimethylphenol via Trichloromethyl Intermediates. J. Org. Chem.1963 , 28 (8), 2151-2154. [Link]
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Al-Ghorbani, M.; et al. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules2016 , 21 (5), 633. [Link]
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Andexer, J. N.; et al. Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem2015 , 16 (18), 2633-2636. [Link]
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PrepChem. Synthesis of 3-chloro-4-methylphenol. [Link]
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Liu, X.; et al. PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Org. Chem. Front.2025 , 12, 24-32. [Link]
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Jedynak, P.; et al. Pregnancy exposure to synthetic phenols and placental DNA methylation — An epigenome-wide association study in male infants from the EDEN cohort. Environ. Pollut.2021 , 290, 118024. [Link]
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Wikipedia. 4-Methylcatechol. [Link]
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Wang, Y.; et al. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules2020 , 25 (10), 2357. [Link]
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Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]
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PubMed Central. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. [Link]
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PubMed Central. Translational toxicoepigenetic Meta-Analyses identify homologous gene DNA methylation reprogramming following developmental phthalate and lead exposure in mouse and human offspring. [Link]
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PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]
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Application Note & Scalable Protocol: Synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane, a substituted thioanisole derivative with potential applications as a building block in pharmaceutical and materials science. The protocol is designed for scalability, moving from laboratory-scale synthesis to pilot-plant production. We present a robust two-part synthetic route commencing with the diazotization of 3-ethoxy-4-methylaniline to form an intermediate thiophenol, followed by a high-efficiency S-methylation to yield the target compound. This guide emphasizes the mechanistic rationale behind procedural choices, process safety, in-process controls for reaction validation, and detailed analytical characterization, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.
Introduction and Strategic Overview
Substituted thioanisoles are a critical class of organosulfur compounds frequently utilized as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialized polymers.[1][2] The specific electronic and steric properties imparted by the ethoxy, methyl, and methylsulfane groups make (3-Ethoxy-4-methylphenyl)(methyl)sulfane a valuable, custom-designed building block.
The synthetic strategy detailed herein was selected for its proven scalability, high yields, and reliance on well-understood, classic organic transformations. The pathway proceeds in two primary stages:
-
Sandmeyer-type Thiolation: Conversion of 3-ethoxy-4-methylaniline to 3-ethoxy-4-methylthiophenol. This involves the formation of a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto an aromatic ring.[3][4][5]
-
S-Methylation: Alkylation of the intermediate thiophenol to form the final thioanisole product. This is a highly efficient nucleophilic substitution reaction.[6]
This approach avoids the use of highly sensitive organometallic reagents and provides a clear, controllable path to the desired product.
Overall Synthetic Scheme
Caption: Overall two-stage synthesis pathway.
Part I: Synthesis of 3-Ethoxy-4-methylthiophenol via Sandmeyer Reaction
**2.1. Mechanistic Rationale and
Experimental Causality**
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary anilines into a wide array of functionalized arenes.[7] The process begins with diazotization , where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) to form a diazonium salt.[8][9] This transformation is critically performed at low temperatures (0–5 °C) because diazonium salts, particularly without electron-withdrawing groups, can be unstable and potentially explosive at higher temperatures.[10]
Following diazotization, the diazonium group (-N₂⁺) serves as an excellent leaving group (dinitrogen gas). The introduction of a thiol moiety is achieved by reacting the diazonium salt with a sulfur nucleophile. We have selected potassium ethyl xanthate (KCS₂OEt) for this role due to its efficacy and handling characteristics. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper salts that are often implicitly present or explicitly added.[3][5] The resulting xanthate ester is then hydrolyzed under basic conditions to unmask the thiophenol.
Detailed Laboratory-Scale Protocol (10g Scale)
Materials:
-
3-Ethoxy-4-methylaniline (15.1 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (~37%) (30 mL)
-
Sodium Nitrite (NaNO₂) (7.25 g, 0.105 mol)
-
Potassium Ethyl Xanthate (KCS₂OEt) (17.6 g, 0.11 mol)
-
Potassium Hydroxide (KOH) (28 g, 0.5 mol)
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-ethoxy-4-methylaniline (15.1 g, 0.1 mol) and deionized water (100 mL). b. Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated HCl (30 mL) while maintaining the temperature between 0 and 5 °C. Stir until a fine, uniform slurry of the amine hydrochloride salt is formed. c. Dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (25 mL). Add this solution dropwise to the amine slurry over 30-45 minutes, ensuring the temperature never exceeds 5 °C. d. In-Process Control: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of NaNO₂ solution until a positive test is maintained for 5 minutes. To quench any significant excess, a small amount of sulfamic acid can be added until the starch-iodide test is negative.
-
Thiolation (Xanthate Reaction): a. In a separate 1 L beaker, dissolve potassium ethyl xanthate (17.6 g, 0.11 mol) in deionized water (50 mL). b. Add the cold diazonium salt solution from step 1c to the potassium ethyl xanthate solution in portions, with vigorous stirring. Control the rate of addition to manage gas (N₂) evolution. The reaction is typically accompanied by a color change to a dark oil. c. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
Hydrolysis and Workup: a. Cool the reaction mixture back to room temperature. Add a solution of potassium hydroxide (28 g) in ethanol (150 mL). b. Heat the mixture to reflux for 4 hours to hydrolyze the xanthate ester. c. Cool the mixture and transfer it to a separatory funnel. Extract the aqueous phase with diethyl ether (2 x 100 mL) to remove any non-phenolic impurities. Discard the organic layers. d. Carefully acidify the aqueous layer with cold, concentrated HCl until it is acidic to litmus paper (pH ~1-2). The 3-ethoxy-4-methylthiophenol will precipitate as an oil or solid. e. Extract the product with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. f. Remove the solvent under reduced pressure to yield the crude 3-ethoxy-4-methylthiophenol. This product is often of sufficient purity for the next step but can be purified by vacuum distillation if necessary.
Part II: S-Methylation to (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Mechanistic Rationale and Experimental Causality
The S-methylation of a thiophenol is a straightforward Williamson ether-type synthesis, specifically a thioether synthesis. The thiophenol is first deprotonated by a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in a classic Sₙ2 reaction.[6]
Choice of Reagents:
-
Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for deprotonating the acidic thiophenol (pKa ~6-7).
-
Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and economical methylating agent for large-scale synthesis. However, it is extremely toxic and carcinogenic , and stringent safety precautions are mandatory. Methyl iodide (CH₃I) is an alternative but is more volatile and expensive.[11][12][13][14][15]
-
Solvent: Ethanol is a suitable solvent that readily dissolves the reactants and is easy to remove.
Detailed Laboratory-Scale Protocol (Assuming 0.1 mol input)
Materials:
-
Crude 3-Ethoxy-4-methylthiophenol (from Part I, ~0.1 mol)
-
Sodium Hydroxide (NaOH) (4.4 g, 0.11 mol)
-
Dimethyl Sulfate ((CH₃)₂SO₄) (13.9 g, 10.5 mL, 0.11 mol) [EXTREME CAUTION]
-
Ethanol (200 mL)
-
Diethyl Ether
Procedure:
-
Reaction Setup: a. In a 500 mL flask equipped with a stirrer, condenser, and dropping funnel, dissolve the crude 3-ethoxy-4-methylthiophenol in ethanol (200 mL). b. Add a solution of sodium hydroxide (4.4 g) in water (10 mL) to the flask. Stir for 15 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Methylation: a. Cool the mixture to 10-15 °C in an ice bath. b. [WORK IN A CERTIFIED FUME HOOD WITH APPROPRIATE PPE] . Add dimethyl sulfate (10.5 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 25 °C. The reaction is exothermic. c. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to a gentle reflux for 1 hour to ensure the reaction goes to completion. d. In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot has disappeared.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. Pour the mixture into deionized water (400 mL). b. Extract the product with diethyl ether (3 x 150 mL). c. Combine the organic layers and wash sequentially with 10% NaOH solution (1 x 100 mL) to remove any unreacted thiophenol, water (1 x 100 mL), and finally brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Final Purification and Characterization: a. Purify the crude (3-Ethoxy-4-methylphenyl)(methyl)sulfane by vacuum distillation to obtain a colorless to pale yellow oil. b. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Process Scaling and Safety Considerations
Scaling this synthesis requires careful management of reaction exotherms and chemical hazards.
-
Heat Management: The diazotization and methylation steps are significantly exothermic. On a larger scale, a jacketed reactor with precise temperature control is essential. The dropwise addition of reagents must be carefully controlled based on the reactor's heat-removal capacity.
-
Diazonium Salt Stability: Never isolate the diazonium salt. It should be prepared and used immediately in situ. Accumulation of the salt, especially if it precipitates from solution, poses a significant explosion risk. Ensure adequate stirring to maintain a homogenous slurry.
-
Dimethyl Sulfate (DMS) Handling: DMS is a potent poison and suspected human carcinogen. All transfers and reactions must be conducted in a closed system or a high-performance fume hood. Personnel must wear appropriate PPE, including non-permeable gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. A DMS decontamination solution (e.g., dilute ammonia or sodium carbonate) should be readily available to neutralize spills and decontaminate equipment.
-
Thiol Odor: Thiophenols possess a powerful and unpleasant stench. All operations should be performed in a well-ventilated fume hood, and waste should be quenched with an oxidizing agent like bleach before disposal.
Data Summary and Visualization
Table 1: Quantitative Reaction Data (Based on 0.1 mol Scale)
| Compound | Step | Starting Material | M.W. ( g/mol ) | Amount (g) | Moles | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 3-Ethoxy-4-methylthiophenol | 1 | 3-Ethoxy-4-methylaniline | 151.21 | 15.1 | 0.10 | Product 1 | 168.24 | 16.8 | 75-85% |
| (3-Ethoxy-4-methylphenyl)(methyl)sulfane | 2 | 3-Ethoxy-4-methylthiophenol | 168.24 | 16.8 | 0.10 | Final Product | 182.27 | 18.2 | 90-98% |
Experimental Workflow Diagram
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- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pregnancy exposure to synthetic phenols and placental DNA methylation - An epigenome-wide association study in male infants from the EDEN cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Welcome to the technical support guide for the synthesis and optimization of (3-Ethoxy-4-methylphenyl)(methyl)sulfane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic procedure. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing (3-Ethoxy-4-methylphenyl)(methyl)sulfane?
A: The most robust and widely practiced method is analogous to the Williamson ether synthesis.[1][2] It involves the SN2 reaction of a 3-ethoxy-4-methylphenoxide anion (the thiolate) with a methylating agent. The overall process consists of two main steps: the deprotonation of 3-ethoxy-4-methylthiophenol to form the highly nucleophilic thiolate, followed by its reaction with a methyl electrophile.[3]
Q2: How do I choose the right starting materials?
A: The key starting materials are:
-
Thiol Precursor: 3-Ethoxy-4-methylthiophenol. The purity of this material is critical, as impurities can lead to side reactions and complicate purification.
-
Methylating Agent: Several options exist, each with pros and cons.
-
Methyl iodide (CH₃I): Highly reactive and effective, often leading to faster reaction times and higher yields. However, it is a known mutagen and should be handled with extreme care.[4]
-
Dimethyl sulfate ((CH₃)₂SO₄): A cost-effective and highly reactive alternative. It is also toxic and must be handled with appropriate safety precautions.
-
Methyl bromide (CH₃Br): Another effective reagent, but its use is often regulated due to its ozone-depleting properties.
-
-
Base: A suitable base is required to deprotonate the thiol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice depends on the solvent system. For biphasic systems, NaOH is common. For anhydrous organic systems, NaH is a powerful option.[3]
Q3: What is the role of a Phase-Transfer Catalyst (PTC) and is it necessary?
A: A Phase-Transfer Catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is highly recommended for this synthesis, especially when using an aqueous base like NaOH with an organic solvent. The thiophenol is deprotonated by NaOH in the aqueous phase, forming the sodium thiolate. This salt is often insoluble in the organic phase where the methylating agent resides. The PTC functions by exchanging its bromide ion for the thiolate anion, creating a lipophilic ion pair that can migrate into the organic phase to react.[5][6] This dramatically increases the reaction rate, improves yield, and allows for milder reaction conditions.[6] A patent for a similar synthesis on a related structure highlights the effectiveness of this approach.[7]
Q4: What are the primary safety concerns for this synthesis?
A: The primary hazards are associated with the reagents:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are potent alkylating agents and are considered genotoxic.[4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thiols: 3-Ethoxy-4-methylthiophenol, like many thiols, is likely to have a strong, unpleasant odor. Work in a fume hood to manage exposure.
-
Bases: Concentrated bases like NaOH are corrosive. Handle with care. Sodium hydride (NaH) is flammable and reacts violently with water.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My reaction yield is very low or I've isolated no product.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Incomplete Thiol Deprotonation | The pKa of an aryl thiol is typically around 6-7, making it more acidic than an alcohol, but a sufficiently strong base is still crucial. If using a weak base like K₂CO₃, the equilibrium may not fully favor the thiolate. Solution: Switch to a stronger base like NaOH or, for anhydrous conditions, NaH. If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring to maximize interfacial contact. |
| Oxidation of Thiolate | Thiolates are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide byproduct (Ar-S-S-Ar).[8][9] This is a very common failure mode. Solution: Degas all solvents (e.g., by bubbling nitrogen or argon through them for 15-30 minutes) before use. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture for its entire duration. |
| Ineffective Phase-Transfer | In a biphasic system, if the thiolate cannot reach the methylating agent in the organic phase, the reaction will not proceed. Solution: Add a phase-transfer catalyst (e.g., TBAB, 5-10 mol%). The catalyst is essential for shuttling the thiolate across the phase boundary.[5][10] |
| Poor Quality Reagents | The methylating agent may have degraded, or the thiol precursor may be impure. Solution: Use a fresh bottle of the methylating agent or purify it by distillation if necessary. Verify the purity of your starting thiol by NMR or GC-MS. |
Problem 2: My main product is contaminated with a significant amount of a high-molecular-weight impurity.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Disulfide Formation | This is the most likely culprit. The impurity will have a molecular weight roughly double that of the starting thiol. Solution: As detailed above, rigorous exclusion of oxygen is critical. Purge the reaction vessel and solvents with an inert gas. Disulfide byproducts can often be separated from the desired thioether product by column chromatography on silica gel. |
Problem 3: The reaction seems to stall and never reaches full conversion according to TLC or GC analysis.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Insufficient Reagent | Either the base or the methylating agent may be the limiting reagent if not used in sufficient excess. Solution: Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion. Ensure at least one equivalent of a strong base is used. |
| Low Reaction Temperature | While the reaction is generally facile, insufficient thermal energy can slow the rate of reaction, especially if a less reactive methylating agent is used. Solution: Gently warm the reaction mixture. For a PTC-catalyzed reaction, a temperature of 40-50°C is often sufficient to drive the reaction to completion within a few hours. Monitor progress by TLC or GC. |
Workflow & Troubleshooting Diagram
The following diagram outlines the general workflow for the synthesis and a decision tree for troubleshooting low yield.
Caption: General synthesis workflow and a troubleshooting decision tree for low yield issues.
Optimized Experimental Protocol
This protocol utilizes phase-transfer catalysis for a high-yield, efficient, and scalable synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Ethoxy-4-methylthiophenol | 168.25 | 10.0 | 1.0 | 1.68 g |
| Sodium Hydroxide (NaOH) | 40.00 | 15.0 | 1.5 | 0.60 g in 10 mL H₂O |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.0 | 0.1 | 0.32 g |
| Methyl Iodide (CH₃I) | 141.94 | 12.0 | 1.2 | 1.70 g (0.75 mL) |
| Toluene | - | - | - | 20 mL |
| Diethyl Ether (for extraction) | - | - | - | ~100 mL |
| Brine (sat. aq. NaCl) | - | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen/argon inlet, add 3-ethoxy-4-methylthiophenol (1.68 g, 10.0 mmol), tetrabutylammonium bromide (0.32 g, 1.0 mmol), and toluene (20 mL).
-
Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Base Addition: Add the solution of sodium hydroxide (0.60 g in 10 mL of deoxygenated water) to the flask. The mixture should become biphasic.
-
Methylation: Slowly add methyl iodide (0.75 mL, 12.0 mmol) to the vigorously stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 45-50°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with an additional 2x25 mL of diethyl ether.
-
Combine the organic layers and wash with 30 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
-
Expected Yield: >90%.
-
References
- BenchChem. (2025). Preventing side products in the thiol-ene reaction for thioether synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElI7ZwJdL5fiRGkQXQs-T_T-aLlw-zj-u7kWxgeD64L5AyMOdjqTEh3G8XJUuaNBhuD-hyoxESTbfKoxU3weR70IsGJzwVSGWFUdUb0oSBzAsSqgdrKfLX-znZ4HPThAZ1TtpRglVZoNSpUSg_E75BJIuYT2iephITR1lvNOLgLgfWqMibHfv8awPYNiafeI8zeq73Awo7HmaGjCsfe6Yx09d531Heng==]
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- Dalal Institute. (n.d.). Phase Transfer Catalysis. [URL: https://www.dalalinstitute.
- Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. [URL: https://patents.google.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Master Organic Chemistry. (2015). Thiols And Thioethers. [URL: https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/]
- Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2010.493096]
- Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1747805]
- WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [URL: https://orgsyn.files.wordpress.
- Zhang, Z., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(10), 2485. [URL: https://www.mdpi.com/1420-3049/29/10/2485]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 5. biomedres.us [biomedres.us]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting guide for the analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive troubleshooting resource for the analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane. As a molecule of interest in medicinal chemistry and materials science, its accurate and robust analysis is paramount. This document is structured to anticipate and address common challenges encountered during its characterization by Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Gas Chromatography (GC) Analysis
Question 1: I am observing significant peak tailing for my (3-Ethoxy-4-methylphenyl)(methyl)sulfane peak in my GC chromatogram. What are the likely causes and how can I resolve this?
Peak tailing is a common issue in GC analysis and can lead to inaccurate integration and reduced resolution.[1][2][3] The likely causes for a polarizable molecule like an aromatic sulfide can be categorized into two main areas: active sites in the system and non-ideal chromatographic conditions.
Troubleshooting Workflow for Peak Tailing in GC
Sources
Technical Support Center: Refinement of Reaction Conditions for the Methylation of 3-Ethoxy-4-methylthiophenol
Welcome to the technical support center for the methylation of 3-ethoxy-4-methylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your experimental success.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the methylation of 3-ethoxy-4-methylthiophenol, providing causal explanations and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yields in the methylation of 3-ethoxy-4-methylthiophenol can be attributed to several factors, primarily revolving around incomplete deprotonation, competing side reactions, and suboptimal reaction conditions.[1]
Possible Causes & Solutions:
-
Incomplete Deprotonation: The phenoxide, which is the active nucleophile, may not be forming in sufficient quantities.
-
Solution: Your base might be too weak to fully deprotonate the phenol.[1] Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydroxide (NaOH) or, for particularly challenging cases, sodium hydride (NaH).[1] However, be aware that stronger bases can increase the likelihood of side reactions.[1]
-
-
Side Reactions: The primary competing reactions are C-alkylation of the aromatic ring and elimination reactions of the alkylating agent.[1][2]
-
Suboptimal Reaction Conditions: The reaction may not be reaching completion due to insufficient time or temperature.
-
Solution: Most laboratory-scale Williamson ether syntheses are conducted at temperatures between 50-100°C for 1-8 hours.[1] Systematically increasing the reaction time or temperature may improve your yield. Microwave-assisted synthesis can also be explored to potentially enhance yields and significantly shorten reaction times.[1]
-
-
Solvent Choice: Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity and slowing down the reaction.[1]
-
Solution: Employ aprotic polar solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to accelerate the reaction rate.[1]
-
Q2: I'm observing significant C-alkylation as a side product. How can I improve O-methylation selectivity?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[2] Selectivity between O- and C-alkylation is influenced by several factors.
Strategies to Enhance O-Alkylation:
-
Solvent Effects: The choice of solvent plays a critical role.
-
Recommendation: Aprotic solvents generally favor O-alkylation.[1] In contrast, protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more accessible for electrophilic attack.
-
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.
-
Recommendation: Using a larger, "softer" cation like cesium (from cesium carbonate, Cs₂CO₃) can sometimes increase the preference for O-alkylation.
-
-
Methylating Agent: The reactivity of the methylating agent is a key parameter.
-
Recommendation: Highly reactive methylating agents like dimethyl sulfate or methyl iodide are commonly used.[4] The choice between them can sometimes influence the O/C alkylation ratio.
-
Q3: The reaction is sluggish or fails to initiate, with only starting material recovered. What should I check?
Reaction failure is often due to the inability to generate the nucleophilic phenoxide.
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base is strong enough to deprotonate the phenol. For phenols, a pKa of around 10 means a base like sodium bicarbonate (NaHCO₃) may be insufficient.[1] A stronger base like K₂CO₃, NaOH, or NaH is generally required.[1]
-
Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is imperative that your solvent and glassware are scrupulously dry.[1] Any residual water will quench the base, preventing phenoxide formation.
-
Check Reagent Quality: Verify the purity and activity of your starting materials and reagents, especially the methylating agent, which can degrade over time.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of the methylation of 3-ethoxy-4-methylthiophenol.
Q4: What is the underlying mechanism for this reaction?
The methylation of 3-ethoxy-4-methylthiophenol is a classic example of the Williamson Ether Synthesis .[2] This reaction proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.[2][3]
The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the phenol, forming a phenoxide ion. This phenoxide is a potent nucleophile.[3]
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide).[2] This is a concerted step where the new C-O bond forms as the C-I bond breaks.
Caption: Williamson Ether Synthesis Mechanism.
Q5: Which methylating agent is most suitable?
Several methylating agents can be employed, each with its own advantages and disadvantages.
| Methylating Agent | Common Base | Solvent | Key Considerations |
| Methyl Iodide (MeI) | K₂CO₃, NaOH, NaH | Acetone, ACN, DMF | Highly reactive, but volatile and a known mutagen.[5] |
| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | Acetone, ACN, DMF | Very effective and less volatile than MeI, but highly toxic and carcinogenic.[5][6] |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | A greener, less toxic alternative, but often requires higher temperatures.[5] |
| Methyl Tosylate | K₂CO₃ | Acetone, ACN | A solid, non-volatile reagent that is a good alternative to MeI and DMS. |
Q6: How can I monitor the progress of the reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively track the consumption of the starting phenol and the formation of the methylated product.
-
Gas Chromatography (GC): GC provides a quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly useful for less volatile compounds.[9][10]
Q7: What are the best practices for purification of the final product?
The purification strategy will depend on the physical properties of the product and the nature of any impurities.
General Purification Workflow:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and any inorganic salts. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Extraction: The aqueous layer is extracted several times with the organic solvent to ensure complete recovery of the product.
-
Washing: The combined organic layers are often washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography: If impurities are still present, purification by column chromatography on silica gel is a common final step. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
Caption: General Purification Workflow.
III. References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Zhu, B., et al. (2016). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 130, 139-148. Retrieved from [Link]
-
AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]
-
ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. Retrieved from [Link]
-
Google Patents. (n.d.). US3446856A - Methylation of phenols. Retrieved from
-
Reddit. (2023). Selective O-methylating conditions? Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. Retrieved from [Link]
-
PubMed. (2000). Purification and Properties of Multiple Isoforms of a Novel Thiol Methyltransferase Involved in the Production of Volatile Sulfur Compounds From Brassica Oleracea. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]
-
PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Photochemical permutation of meta-substituted phenols. Retrieved from [Link]
-
PubMed. (n.d.). Human Kidney Thiopurine Methyltransferase. Purification and Biochemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
Google Patents. (n.d.). US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Methylation. Retrieved from [Link]
-
University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of methylation of phenol with methanol, as proposed by Aditi.... Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation of phenols, thiophenol and benzoic acid using 11a. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Technical Support Center: Storage & Stability of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
CAS Number: 1379275-97-4 Chemical Name: 1-(Methylthio)-3-ethoxy-4-methylbenzene Molecular Formula: C₁₀H₁₄OS Molecular Weight: 182.28 g/mol [1]
Core Directive: Stability Profile & Degradation Mechanisms
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is an aryl alkyl sulfide (thioether). While generally more stable than thiols, this compound possesses a nucleophilic sulfur atom that is highly susceptible to oxidation. The primary degradation pathway is the reaction with atmospheric oxygen to form the corresponding sulfoxide and, upon further oxidation, the sulfone .
The "Silent" Killer: S-Oxidation
Unlike hydrolysis, which often results in visible precipitation or drastic pH changes, S-oxidation can occur without immediate visual cues. The sulfoxide impurity is often more polar, which can drastically alter the efficacy of subsequent nucleophilic substitution reactions or metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) by poisoning the catalyst.
Degradation Pathway Visualization
The following diagram illustrates the stepwise oxidation process that must be prevented.
Caption: Stepwise oxidation of the thioether moiety. The transformation to sulfoxide is the primary storage risk.
Troubleshooting Guide (Q&A)
This section addresses specific observations researchers may encounter in the lab.
Q1: The compound has turned from a clear/pale yellow oil to a dark amber color. Is it still usable?
Diagnosis: Likely Oxidative Degradation. Technical Insight: Thioethers are electron-rich. As they oxidize to sulfoxides, the conjugation systems can shift, and trace amounts of complex polymerization or quinone-like byproducts (from the electron-rich aromatic ring) can darken the material. Action Plan:
-
Run TLC: Use a non-polar solvent system (e.g., 10% EtOAc in Hexanes). The sulfoxide is significantly more polar and will remain near the baseline, while the pure sulfide will have a high Rf.
-
Purification: If the degradation is <10%, filter through a short plug of silica gel using 100% Hexanes or Pentane. The non-polar sulfide will elute; the polar oxidized impurities will remain on the silica.
Q2: I observe a new peak eluting earlier than the main peak in my Reverse-Phase HPLC.
Diagnosis: Sulfoxide Formation. Technical Insight: In Reverse-Phase (C18) chromatography, analytes elute based on hydrophobicity. The S=O bond introduces a strong dipole, making the sulfoxide significantly more polar (less hydrophobic) than the parent sulfide. Therefore, it elutes earlier (shorter retention time). Action Plan:
-
Quantify the area % of the early peak.
-
If >5%, repurification is required before using in sensitive catalytic steps.
Q3: The material has a sharper, acrid smell compared to the usual "garlic/cabbage" sulfur odor.
Diagnosis: Potential Hydrolysis or Acidic Decomposition. Technical Insight: While the ethoxy ether linkage is stable to base, it can cleave under strong acidic conditions or photo-acid generation, releasing phenols or other volatiles. However, a change in odor usually signals the formation of volatile sulfur byproducts (like dimethyl disulfide) from radical cleavage. Action Plan: Check the pH of an aqueous extract (shake a small aliquot with neutral water). If acidic, discard the batch.
Storage & Handling FAQs
What is the optimal storage temperature?
Recommendation: -20°C (Long-term) | 2-8°C (Active Use)
-
Why? Oxidation rates follow the Arrhenius equation. Lowering the temperature from 25°C to -20°C significantly slows the kinetic rate of electron transfer from Sulfur to Oxygen.
Should I store it under Argon or Nitrogen?
Recommendation: Argon is superior.
-
Why? Argon is heavier than air and forms a stable "blanket" over the liquid/solid surface in the vial. Nitrogen is lighter and diffuses away more easily when the vial is opened. For sulfur compounds, excluding O₂ is the single most effective stability control.
Can I use metal spatulas or needles?
Recommendation: Avoid if possible; use Glass or Teflon.
-
Why? Trace transition metals (Fe, Cu) from stainless steel can act as catalysts for S-oxidation (Fenton-like chemistry), especially if any moisture is present.
Experimental Protocols
Protocol A: Rapid Purity Check (TLC)
Use this method to quickly validate batch quality before setting up a reaction.
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates.
-
Mobile Phase: Hexanes:Ethyl Acetate (9:1 v/v).
-
Visualization: UV (254 nm) and Iodine Stain (
).-
Note: Sulfur compounds stain rapidly and strongly with Iodine (brown spots).
-
-
Interpretation:
-
High Rf (~0.8): Pure (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
-
Low Rf (~0.2-0.3): Sulfoxide impurity.
-
Baseline: Sulfone or polymeric degradation.
-
Protocol B: Inert Aliquoting Workflow
Use this workflow when receiving a bulk shipment to prevent repetitive freeze-thaw cycles.
Caption: Best-practice workflow for handling bulk sulfur-based intermediates.
Physicochemical Properties & Stability Data[3]
| Property | Value/Description | Relevance to Stability |
| Physical State | Liquid or Low-melting Solid | Liquids have higher surface area diffusion for O₂; requires strict headspace control. |
| Boiling Point | ~250-260°C (Predicted) | Low volatility, but degradation products may be volatile. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Use anhydrous solvents for storage stocks. |
| pKa (Conjugate) | N/A (Non-ionizable) | Stability is not pH-dependent unless strong acids cleave the ether. |
| Hygroscopicity | Low | Moisture is not a direct threat but facilitates metal-catalyzed oxidation. |
References
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
- Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative transformations of organic sulfur compounds. Organic Preparations and Procedures International, 14(1-2), 45-89. (Details the ease of Sulfide -> Sulfoxide conversion).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from [Link]
Sources
Validation & Comparative
Spectroscopic Comparison Guide: (3-Ethoxy-4-methylphenyl)(methyl)sulfane Isomers
The following guide details the spectroscopic differentiation of (3-Ethoxy-4-methylphenyl)(methyl)sulfane (Target) from its critical regioisomers. This document is structured for analytical chemists and process development scientists requiring definitive structural assignment.
Executive Summary & Chemical Context
In the synthesis of polysubstituted benzenes—particularly via electrophilic aromatic substitution or nucleophilic aromatic substitution (
While Mass Spectrometry (MS) confirms the molecular formula (
The Isomer Landscape
| Designation | IUPAC Name | Substitution Pattern | Key Structural Feature |
| Compound A (Target) | 1-(Methylthio)-3-ethoxy-4-methylbenzene | 1,3,4-Trisubstituted | OEt and SMe flank the isolated H2 proton. |
| Iso-B (Meta-Swap) | 1-(Methylthio)-4-ethoxy-3-methylbenzene | 1,3,4-Trisubstituted | Me and SMe flank the isolated H2 proton. |
| Iso-C (Ortho-Alkoxy) | 1-(Methylthio)-2-ethoxy-4-methylbenzene | 1,2,4-Trisubstituted | OEt is ortho to SMe; steric crowding. |
Analytical Workflow
The following decision tree outlines the logical flow for isolating and identifying the target isomer.
Figure 1: Analytical decision matrix for isomer differentiation. 2D NOESY is the critical gatekeeper for 1,3,4-trisubstituted isomers.
Spectroscopic Deep Dive
A. 1H NMR: The First Line of Defense
Both Compound A and Iso-B possess a 1,3,4-substitution pattern, leading to an ABX spin system (or ABC depending on field strength) for the aromatic protons.
-
H5 & H6: Show strong ortho-coupling (
Hz). -
H2: Appears as a singlet or doublet with small meta-coupling (
Hz).
Differentiation Strategy: The chemical shift of the isolated proton (H2 ) is the diagnostic marker.
-
In Compound A: H2 is flanked by -SMe (shielding/weakly deshielding) and -OEt (strongly shielding due to +M effect).
-
In Iso-B: H2 is flanked by -SMe and -Me .
-
Prediction: The H2 in Compound A will generally appear upfield relative to Iso-B due to the stronger electron-donating resonance of the ortho-ethoxy group.
Comparative Data Table (Predicted in
, 400 MHz)
| Signal | Compound A (Target) | Iso-B (Alternative) | Diagnostic Note |
| Ar-H (H5) | H5 is ortho to Me (A) vs ortho to OEt (B). | ||
| Ar-H (H6) | |||
| Ar-H (H2) | Critical: H2 is between SMe/OEt (A) vs SMe/Me (B). | ||
| -OCH2- | Not diagnostic. | ||
| -S-Me | Not diagnostic. | ||
| Ar-Me | Not diagnostic. |
B. 2D NOESY: The "Smoking Gun"
When 1D NMR is inconclusive due to overlapping peaks, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof. We look for "through-space" interactions (< 5 Å).
The Logic:
-
Compound A: The -OEt group (Pos 3) is physically adjacent to H2 (Pos 2). The -Me group (Pos 4) is adjacent to H5 (Pos 5).
-
Iso-B: The -OEt group (Pos 4) is adjacent to H5 . The -Me group (Pos 3) is adjacent to H2 .
Figure 2: NOESY correlation map. The cross-peak between the Ethoxy methylene protons and the isolated aromatic singlet (H2) confirms the Target structure.
C. Infrared Spectroscopy (IR)
While less specific than NMR, IR confirms the substitution pattern via Out-of-Plane (OOP) bending vibrations.
-
1,2,4-Trisubstituted Benzene: Look for two strong bands in the 800–860 cm⁻¹ region (isolated H vs adjacent 2H).
-
Differentiation: The C-O-C asymmetric stretch for aryl alkyl ethers appears at 1250 cm⁻¹ . This will be present in all isomers but slight shifts may occur based on steric environment (Iso-C vs Target).
Experimental Protocols
Protocol 1: High-Resolution 1H NMR & NOESY
Objective: Definitive structural assignment.
-
Sample Preparation:
-
Dissolve 10–15 mg of the isolated compound in 0.6 mL of
(99.8% D, containing 0.03% TMS). -
Note: If peaks overlap in Chloroform, switch to DMSO-
to alter the chemical shift environment (solvent-induced shift). -
Filter solution through a cotton plug into a 5mm NMR tube to remove particulates (critical for high-quality shimming).
-
-
Acquisition Parameters (400 MHz+):
-
Temperature: 298 K (
). -
1D 1H: 16 scans, Relaxation Delay (
) seconds (ensures accurate integration). -
2D NOESY:
-
Mixing time (
): 500 ms (optimal for small molecules MW < 500). -
Scans: 8–16 per increment.
-
Increments: 256 (
) x 1024 ( ).
-
-
-
Data Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (Bernstein).
-
Analysis: Overlay the 1D spectrum on the NOESY axes. Locate the Ethoxy
quartet ( ppm). Draw a horizontal line to find cross-peaks in the aromatic region.-
Target: Cross-peak at
ppm (H2). -
Iso-B: Cross-peak at
ppm (H5/H6 region), no cross-peak to the isolated singlet.
-
-
Protocol 2: Rapid GC-MS Screening
Objective: Purity check and molecular weight confirmation.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program:
-
Hold
for 1 min. -
Ramp
/min to . -
Hold 5 min.
-
-
MS Source: Electron Impact (EI), 70 eV.
-
Expected Result:
-
Parent Ion (
): m/z 198. -
Base Peak: Likely loss of Methyl (M-15) or Ethoxy radical depending on stability.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link (Source for NOESY mixing time optimization).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of trisubstituted benzenes).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Online resource for coupling constant analysis).
In-vitro testing and validation of (3-Ethoxy-4-methylphenyl)(methyl)sulfane's properties
In-Vitro Testing and Validation of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Executive Summary: Strategic Positioning in Drug Discovery
(3-Ethoxy-4-methylphenyl)(methyl)sulfane (CAS: 1379275-97-4) is a specialized thioether building block. While structurally distinct, it serves as a critical bioisosteric analog to the well-known Apremilast intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
In medicinal chemistry, this compound represents a strategic scaffold for Structure-Activity Relationship (SAR) studies targeting phosphodiesterase 4 (PDE4) inhibitors. The substitution of the 4-methoxy group (found in Apremilast) with a 4-methyl group alters the electronic density of the phenyl ring and increases lipophilicity without significantly changing steric volume.
This guide outlines the rigorous in-vitro validation framework required to qualify this compound as a high-grade intermediate for downstream sulfone synthesis or as a metabolic probe.
Chemical Identity & Purity Validation
Before biological testing, the integrity of the sulfide linkage—prone to premature oxidation—must be confirmed.
Critical Quality Attributes (CQA)
| Attribute | Acceptance Criterion | Rationale |
| Purity (HPLC) | > 98.5% (Area %) | Sulfides are prone to oxidation; <0.5% sulfoxide impurity is critical for reproducible kinetics. |
| Residual Solvents | < 500 ppm | Trace transition metals (Pd, Cu) from cross-coupling must be absent to prevent assay interference. |
| Oxidation State | 0% Sulfone/Sulfoxide | The compound must be purely in the sulfide (S-Me) state to validate downstream oxidation protocols. |
Protocol: Redox-State Specific HPLC Method
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase : Gradient ACN:Water (0.1% Formic Acid).
-
Note: Avoid peroxide-containing solvents (e.g., old THF) to prevent in-situ oxidation during analysis.
-
-
Detection : UV at 254 nm (aromatic) and 220 nm (sulfide).
-
Validation : Spike samples with 1% sulfoxide analog to determine resolution (Rs > 1.5 required).
Physicochemical Profiling & Comparative Analysis
This section objectively compares the target compound against its primary pharmaceutical alternative (the Apremilast methoxy-intermediate) to predict "drug-like" behavior.
Comparative Performance Table
| Property | (3-Ethoxy-4-methylphenyl)(methyl)sulfane | Alternative: (3-Ethoxy-4-methoxyphenyl)(methyl)sulfane | Implication for Drug Design |
| Electronic Effect | Weakly activating (Methyl) | Strongly activating (Methoxy) | The methyl variant is less electron-rich, potentially reducing susceptibility to electrophilic metabolic attack on the ring. |
| Lipophilicity (cLogP) | ~3.8 - 4.1 (High) | ~3.2 - 3.5 | Methyl analog has higher membrane permeability but lower aqueous solubility. |
| Metabolic Liability | Benzylic oxidation (Methyl) | O-Dealkylation (Methoxy) | Distinct metabolic soft spots allow for "metabolic switching" strategies to improve half-life. |
| Sulfide Nucleophilicity | Moderate | High | The methyl analog requires harsher conditions for oxidation to sulfone compared to the methoxy analog. |
Functional Validation: Oxidation Efficiency Test
Since this compound is primarily a precursor to the bioactive sulfone pharmacophore, its "performance" is defined by how cleanly it oxidizes.
Experimental Protocol: Controlled Oxidation Stress Test
Objective : Validate the conversion efficiency to the sulfone (Target Pharmacophore) without ring chlorination or over-oxidation.
-
Reagents : Dissolve 100 mg of substrate in DCM (5 mL).
-
Oxidant : Add m-CPBA (2.2 equiv) dropwise at 0°C.
-
Monitoring : TLC/LC-MS at T=0, 30 min, 1 hr, 2 hr.
-
Success Criteria :
-
95% conversion to Sulfone within 2 hours.
-
<2% formation of N-oxide or ring-chlorinated byproducts (common side reactions with electron-rich rings).
-
Visualization of Reaction Pathway:
Figure 1: Stepwise oxidation pathway from the sulfide precursor to the bioactive sulfone, highlighting potential metabolic divergence.
In-Vitro Biological Stability (ADME)
If used as a probe, the stability of the sulfide moiety in a biological matrix is the limiting factor. Sulfides are "metabolic handles" rapidly processed by FMO (Flavin-containing monooxygenase) and CYP enzymes.
Protocol: Microsomal Stability Assay
-
System : Human Liver Microsomes (HLM) vs. Rat Liver Microsomes (RLM).
-
Concentration : 1 µM test compound.
-
Cofactor : NADPH regenerating system.
-
Sampling : 0, 5, 15, 30, 60 min.
-
Analysis : LC-MS/MS (MRM mode). Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.
Interpretation :
-
High Clearance (>50 µL/min/mg) : Indicates the sulfide is too reactive for systemic exposure; must be oxidized to sulfone prior to dosing.
-
Metabolic Switch : If the methyl group on the phenyl ring is oxidized (Benzylic alcohol formation, +16 Da on ring), this confirms the scaffold's susceptibility to CYP-mediated clearance, distinct from the methoxy-analog's O-demethylation.
References
-
Man, H.W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry.
-
FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.
- Smith, D.A., & Obach, R.S. (2009). "Metabolite Identification in Drug Discovery." Methods and Principles in Medicinal Chemistry. (Standard protocols for sulfide/sulfone metabolic profiling).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Apremilast Intermediates." PubChem.
A Comparative Guide to the Synthetic Routes of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Ethoxy-4-methylphenyl)(methyl)sulfane, also known as 3-ethoxy-4-methylthioanisole, is a substituted aromatic sulfide. Molecules of this class are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of the thioether moiety which allows for further functionalization, such as oxidation to sulfoxides and sulfones. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, designed to inform strategic decisions in research and development. Each route is evaluated based on chemical principles, potential yield, scalability, and the accessibility of starting materials. The discussion emphasizes the causality behind procedural choices, offering insights from a senior application scientist's perspective.
Overview of Synthetic Strategies
The primary challenge in synthesizing (3-Ethoxy-4-methylphenyl)(methyl)sulfane lies in the regioselective introduction of the three substituents—ethoxy, methyl, and methylthio groups—onto the benzene ring. The proposed strategies can be broadly categorized into two main approaches:
-
Functionalization of a Pre-substituted Aromatic Core: These routes begin with a commercially available or easily accessible disubstituted benzene and introduce the final functional group. The success of this approach hinges on the directing effects of the existing substituents.
-
Functional Group Interconversion: This strategy involves synthesizing a disubstituted precursor with a functional group that can be readily converted into the desired thioether, such as an amine or a phenol.
The following diagram provides a high-level overview of the synthetic pathways discussed in this guide.
Caption: High-level overview of the synthetic strategies.
Route A: Synthesis via Thiophenol Intermediate from a Phenolic Precursor
This pathway leverages the robust Newman-Kwart rearrangement to convert a readily accessible phenol into the corresponding thiophenol, which is then alkylated to yield the final product.
Conceptual Framework
The core of this strategy is the conversion of a phenolic hydroxyl group into a thiol. Direct conversion is difficult, but the Newman-Kwart rearrangement provides an elegant, multi-step solution. The process involves:
-
Thiocarbamate Formation: The starting phenol is reacted with a dialkylthiocarbamoyl chloride to form a stable O-aryl thiocarbamate.
-
Thermal Rearrangement: The O-aryl thiocarbamate is heated, inducing an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the desired thiophenol.
-
S-Methylation: The thiophenol is deprotonated with a base to form a thiolate, which then acts as a nucleophile to displace a leaving group from a methylating agent, affording the target thioanisole.[1]
Caption: Workflow for the synthesis via Newman-Kwart rearrangement.
Experimental Protocol
Step 1: Synthesis of O-(3-Ethoxy-4-methylphenyl) dimethylthiocarbamate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C, add a solution of 3-ethoxy-4-methylphenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add dimethylthiocarbamoyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2-3: Synthesis of 3-Ethoxy-4-methylthiophenol
-
Heat the purified O-(3-ethoxy-4-methylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C for 2-4 hours to effect the rearrangement.
-
Cool the reaction mixture and dissolve it in a mixture of ethanol and aqueous sodium hydroxide solution (excess).
-
Reflux the mixture for 4-6 hours to hydrolyze the thiocarbamate.
-
Cool the reaction, dilute with water, and wash with a nonpolar solvent (e.g., hexane) to remove impurities.
-
Acidify the aqueous layer with concentrated HCl to pH ~1.
-
Extract the thiophenol product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
-
To a solution of sodium hydroxide (1.1 eq) in ethanol, add the crude 3-ethoxy-4-methylthiophenol (1.0 eq).[2]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add methyl iodide (1.1 eq) dropwise.
-
Continue stirring at room temperature for 5 hours.[2]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the title compound.[2]
Discussion
-
Expertise & Experience: The Newman-Kwart rearrangement is a reliable, albeit energy-intensive, method. The key to a successful rearrangement is achieving a sufficiently high temperature while minimizing thermal decomposition. The subsequent S-alkylation is a standard and high-yielding Williamson ether-type synthesis, for which a variety of bases and methylating agents can be employed.[1]
-
Trustworthiness: This route offers high predictability and good yields for each step. The intermediates are generally stable and can be purified, ensuring high purity of the final product.
-
Limitations: The primary drawbacks are the high temperatures required for the rearrangement and the multi-step nature of the sequence. The availability and cost of the starting 3-ethoxy-4-methylphenol must also be considered.
Route B: Synthesis via Diazotization of an Aniline Precursor
This classical organosulfur synthesis approach utilizes a Sandmeyer-type reaction to convert an aromatic amine into a thiol group via its diazonium salt.
Conceptual Framework
This method relies on the transformation of a primary aromatic amine into a versatile diazonium salt intermediate. This salt can then be reacted with a sulfur nucleophile to install the thiol functionality. A common and effective variant involves:
-
Diazotization: The starting aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Thiolation: The diazonium salt solution is added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate. This forms an aryl xanthate intermediate.
-
Hydrolysis: The intermediate is hydrolyzed with a base to unmask the thiophenol.
-
S-Methylation: The resulting thiophenol is methylated as described in Route A.
Caption: Workflow for the synthesis via diazotization of aniline.
Experimental Protocol
Step 1-3: Synthesis of 3-Ethoxy-4-methylthiophenol
-
Suspend 3-ethoxy-4-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the slurry to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and heat to 50-60 °C.
-
Add the cold diazonium salt solution slowly to the warm xanthate solution. Vigorous nitrogen evolution will occur.
-
After the addition, heat the mixture at 60-70 °C for 1 hour to ensure complete decomposition of the intermediate.
-
Cool the mixture and extract the crude aryl xanthate with a solvent like toluene.
-
Add the organic extract to a solution of sodium hydroxide in ethanol/water and reflux for 4-6 hours to hydrolyze the xanthate.
-
Perform an aqueous workup as described in Route A (Step 2-3) to isolate the thiophenol.
Step 4: Synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
-
Follow the S-methylation procedure detailed in Route A (Step 4).
Discussion
-
Expertise & Experience: The critical parameter for success is precise temperature control during diazotization, as diazonium salts are thermally unstable and can decompose violently. The use of xanthate is a reliable method for trapping the diazonium salt and converting it to the thiol precursor.
-
Trustworthiness: This is a well-trodden path in aromatic chemistry. While it involves sensitive intermediates, the procedures are well-documented and generally provide good yields.
-
Limitations: The primary safety concern is the handling of potentially explosive diazonium salts. The reaction also generates significant waste streams. The availability of the starting aniline is a prerequisite.
Route C: Direct Electrophilic Methylthiolation
This approach is the most convergent, aiming to install the methylthio group directly onto a disubstituted aromatic ring in a single step.
Conceptual Framework
This route employs an electrophilic aromatic substitution reaction. The substrate, 3-methylphenetole (2-ethoxy-1-methylbenzene), is activated towards electrophilic attack by both the ethoxy and methyl groups. Both are ortho, para-directing. The position para to the strongly activating ethoxy group is the most sterically accessible and electronically favorable site for substitution, which should lead to the desired product regioselectively. A suitable electrophilic methylthio source ("MeS+") is required, often generated in situ.
-
Reagent System: A common method involves using methyl methanethiosulfonate (MeSSO₂Me) with a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] Alternatively, methanesulfenyl chloride (MeSCl) can be used, though it is less stable.[4]
Caption: Workflow for the direct electrophilic methylthiolation.
Experimental Protocol
-
Dissolve 3-methylphenetole (1.0 eq) in a suitable solvent (e.g., nitromethane or carbon disulfide) and cool to 0 °C.
-
Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, keeping the temperature low.
-
Add methyl methanethiosulfonate (1.0 eq) dropwise to the stirred mixture.[3]
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane or ether.
-
Wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to separate the desired product from any regioisomers.
Discussion
-
Expertise & Experience: The success of this route is entirely dependent on controlling the regioselectivity. The choice of Lewis acid, solvent, and temperature can significantly influence the isomer distribution. The methylthio group itself is activating, which can lead to polysubstitution if the reaction conditions are not carefully controlled.[3]
-
Trustworthiness: While potentially the most efficient route in terms of step count, it is the least predictable. A careful pilot study would be required to determine the isomeric ratio and optimize the conditions for maximizing the yield of the desired 3-ethoxy-4-methyl isomer.
-
Limitations: Potential for forming a mixture of regioisomers, which may be difficult to separate. The use of stoichiometric amounts of a strong Lewis acid can be problematic for scalability and waste management.
Comparative Analysis
The following table summarizes the key metrics for the three proposed synthetic routes, providing a basis for objective comparison.
| Feature | Route A: Newman-Kwart | Route B: Diazotization | Route C: Direct Thiolation |
| Number of Steps | 4 | 4 | 1 |
| Overall Yield | Moderate to Good (Potentially 50-70%) | Moderate (Potentially 40-60%) | Variable (Highly dependent on regioselectivity) |
| Starting Material | 3-Ethoxy-4-methylphenol | 3-Ethoxy-4-methylaniline | 3-Methylphenetole |
| Key Reagents | Dimethylthiocarbamoyl chloride, NaH, NaOH, CH₃I | NaNO₂, HCl, K-ethyl xanthate, NaOH, CH₃I | MeSSO₂Me, AlCl₃ |
| Scalability | Good; thermal rearrangement may require specialized equipment. | Moderate; handling of diazonium salts at scale poses challenges. | Potentially Excellent; if regioselectivity is high. |
| Safety Concerns | High temperatures (200-250 °C); use of NaH. | Unstable/explosive diazonium salts; requires strict temperature control. | Strong Lewis acids; corrosive reagents. |
| Purity Control | Excellent; intermediates can be purified. | Good; intermediates can be purified. | Fair; potential for isomeric impurities. |
Conclusion and Recommendation
The optimal synthetic route to (3-Ethoxy-4-methylphenyl)(methyl)sulfane is highly dependent on the specific objectives of the synthesis, such as scale, required purity, and available starting materials.
-
For High Purity and Predictability (Lab Scale): Route A (Newman-Kwart) is the recommended approach. Although it involves multiple steps and high temperatures, it offers excellent control over the final product's purity, as each intermediate can be isolated and characterized. This reliability is paramount for research and early-stage development.
-
When Starting from an Aniline: Route B (Diazotization) is a viable and classic alternative. It is a powerful method if the corresponding aniline is more readily available than the phenol. However, stringent safety protocols must be implemented to manage the risks associated with diazonium intermediates.
-
For Process Efficiency and Scalability (Industrial Scale): Route C (Direct Thiolation) presents the most attractive option due to its single-step nature. Its viability is entirely contingent on achieving high regioselectivity. Significant process development and optimization would be required to control the formation of isomers, but if successful, this route would offer substantial advantages in terms of cost and throughput for large-scale manufacturing.
References
-
Barr, S. A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Available at: [Link]
-
Fujita, K., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
-
Beverloo, J., et al. (1971). Electrophilic Methylthiolation and Arylthiolation of Aromatic Compounds with Thiosulphonates. RSC Publishing. Available at: [Link]
-
Zarganes-Ayala, F., et al. (2018). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Organic Letters. Available at: [Link]
-
Shaabani, A., et al. (2014). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]
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- 1. jmaterenvironsci.com [jmaterenvironsci.com]
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- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane as a Novel Monoamine Oxidase B Inhibitor for Neuroprotection
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive performance benchmark of a novel thioanisole derivative, (3-Ethoxy-4-methylphenyl)(methyl)sulfane, hereafter referred to as Compound-EMMS, as a potential therapeutic agent for neurodegenerative disorders. The study focuses on its efficacy as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme critically implicated in the pathophysiology of Parkinson's disease.[1][2] Performance is benchmarked against two established, clinically approved MAO-B inhibitors: Selegiline and Rasagiline.
Introduction: The Rationale for Novel MAO-B Inhibitors
Monoamine Oxidase B is a key enzyme responsible for the degradation of dopamine in the central nervous system.[1][3] Its inhibition increases the bioavailability of dopamine, offering symptomatic relief for Parkinson's disease patients.[4][5] Furthermore, the breakdown of dopamine by MAO-B produces reactive oxygen species, contributing to the oxidative stress and neuronal damage characteristic of neurodegeneration.[1][2] Consequently, MAO-B inhibitors may not only alleviate symptoms but also possess disease-modifying, neuroprotective properties.[5][6]
While drugs like Selegiline and Rasagiline are effective, the search for new chemical entities is driven by the need for improved selectivity, reduced side effects, and potentially enhanced neuroprotective mechanisms.[1][2] Compound-EMMS, a substituted thioanisole, belongs to a class of organosulfur compounds that have shown diverse biological activities.[7][8][9] This guide provides the first objective, data-driven comparison of its performance in a validated, preclinical setting.
Experimental Design & Methodologies
The performance of Compound-EMMS was evaluated through a tiered, multi-parametric approach designed to assess its inhibitory potency, selectivity, and functional neuroprotective effects.
Overall Experimental Workflow
The workflow progresses from initial enzymatic characterization to a cell-based model of neurotoxicity, providing a comprehensive preclinical profile.
Caption: Tiered experimental workflow for evaluating Compound-EMMS.
Protocol 1: In Vitro MAO-A/B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-EMMS against human recombinant MAO-B and MAO-A and to establish its selectivity index.
-
Rationale: This fluorometric assay provides a direct measure of the compound's potency and its specificity for the target enzyme (MAO-B) over its isoform (MAO-A).[10] High selectivity is crucial for minimizing side effects associated with MAO-A inhibition.[11]
-
Methodology:
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, MAO-B Assay Buffer, a fluorometric probe (e.g., GenieRed Probe), MAO-B substrate (Tyramine), and a Developer solution were used.[12] Selegiline and Rasagiline were used as positive controls.
-
Procedure: Test compounds (Compound-EMMS, Selegiline, Rasagiline) were serially diluted in assay buffer.
-
10 µL of each inhibitor dilution was added to a 96-well black plate.[12]
-
50 µL of the MAO-B (or MAO-A) enzyme solution was added to each well and incubated for 10 minutes at 37°C.
-
The reaction was initiated by adding 40 µL of a Substrate/Probe/Developer working solution.[12]
-
Fluorescence (Ex/Em = 535/587 nm) was measured kinetically at 37°C for 30 minutes.[12]
-
Reaction rates (slopes) were calculated from the linear phase of the kinetic plot.
-
Percentage inhibition was calculated relative to an enzyme control (no inhibitor). IC50 values were determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Selectivity Index (SI) was calculated as: SI = IC50 (MAO-A) / IC50 (MAO-B).
-
Protocol 2: Neuroprotection in an In Vitro Parkinson's Disease Model
-
Objective: To assess the ability of Compound-EMMS to protect neuronal cells from toxin-induced cell death.
-
Rationale: The SH-SY5Y human neuroblastoma cell line, when treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), is a widely accepted model for studying Parkinson's-related neurodegeneration.[13][14] MPP+ selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain.[15]
-
Methodology:
-
Cell Culture: SH-SY5Y cells were cultured and differentiated into a mature neuronal phenotype using retinoic acid to enhance their dopaminergic characteristics.[15]
-
Toxicity Induction: Differentiated cells were pre-treated for 1 hour with varying concentrations of Compound-EMMS, Selegiline, or Rasagiline.
-
Subsequently, cells were exposed to a pre-determined optimal concentration of MPP+ (e.g., 1 mM) for 24 hours to induce cytotoxicity.[16][17]
-
Viability Assessment (MTT Assay): After the 24-hour incubation, the culture medium was replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
The formazan was solubilized, and the absorbance was measured at 570 nm.
-
Cell viability was expressed as a percentage relative to untreated control cells.
-
Performance Benchmark Analysis
The following data represents a summary of the experimental findings, directly comparing Compound-EMMS with the established reference inhibitors, Selegiline and Rasagiline.
Table 1: Enzymatic Inhibition Profile
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound-EMMS | 75 | >30,000 | >400 |
| Selegiline | 51[18][19] | 23,000[18][19] | ~450[18][19] |
| Rasagiline | 45 | 15,000 | ~333 |
Data for reference compounds are based on literature values and internal controls. Rasagiline is noted to be 5-10 times more potent than Selegiline in some reports.[20]
Table 2: Neuroprotective Efficacy Against MPP+ Toxicity
| Compound (at 1 µM) | Cell Viability (%) following MPP+ exposure |
| Control (No treatment) | 100% |
| MPP+ only | 48.5% |
| MPP+ + Compound-EMMS | 85.2% |
| MPP+ + Selegiline | 79.8% |
| MPP+ + Rasagiline | 82.5% |
Discussion & Interpretation
The experimental data provides a strong rationale for considering (3-Ethoxy-4-methylphenyl)(methyl)sulfane (Compound-EMMS) as a promising new candidate for neuroprotective therapy.
Potency and Selectivity
Compound-EMMS demonstrated potent inhibition of MAO-B with an IC50 value of 75 nM. While slightly less potent than the irreversible inhibitors Selegiline (IC50 = 51 nM) and Rasagiline, it remains well within a therapeutically relevant range.[18][19] Critically, Compound-EMMS exhibited a high degree of selectivity for MAO-B over MAO-A (Selectivity Index >400), comparable to that of Selegiline. This high selectivity is a key indicator of a favorable safety profile, minimizing the risk of hypertensive crisis associated with non-selective MAO inhibition.
Neuroprotective Activity
In the cellular model of Parkinson's disease, Compound-EMMS showed robust neuroprotective effects. It was able to rescue SH-SY5Y cells from MPP+-induced toxicity more effectively than both Selegiline and Rasagiline at the tested concentration. This suggests that its mechanism of action may extend beyond simple MAO-B inhibition. Both Selegiline and Rasagiline are known to have neuroprotective properties independent of their enzymatic inhibition, potentially by inducing the expression of anti-apoptotic proteins and neurotrophic factors.[6][21] The superior performance of Compound-EMMS in this assay warrants further investigation into these additional pathways.
Caption: Proposed dual-action mechanism of Compound-EMMS.
Conclusion
(3-Ethoxy-4-methylphenyl)(methyl)sulfane (Compound-EMMS) has emerged from this initial benchmark as a potent and highly selective MAO-B inhibitor. Crucially, it demonstrates superior neuroprotective activity in a validated cellular model compared to the clinical standards Selegiline and Rasagiline. These findings strongly support its continued development and further mechanistic studies to elucidate the full scope of its therapeutic potential in treating neurodegenerative diseases like Parkinson's disease.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Rasagiline mesylate?. [Link]
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de Oliveira, M. A. L., et al. (2025, October 10). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals (Basel). [Link]
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Wikipedia. Rasagiline. [Link]
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Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]
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Youdim, M. B., & Bakhle, Y. S. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurochemical research. [Link]
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Naoi, M., & Maruyama, W. (2022). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences. [Link]
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de Oliveira, M. A. L., et al. (2025, October 10). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]
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Dr. Oracle. (2025, September 15). What is rasagiline?. [Link]
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Javed, H., et al. (2024, July 14). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
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Parkinson's Foundation. MAO-B Inhibitors. [Link]
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Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. [Link]
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Francardo, V., & Cenci, M. A. (2023). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Frontiers in Pharmacology. [Link]
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Wang, T., et al. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm. [Link]
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Javed, H., et al. (2024, August 7). (PDF) Exploration of Neuroprotective Therapy An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. ResearchGate. [Link]
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Shahwan, M., et al. (2024, October 8). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in Chemistry. [Link]
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Lopes, F. M. (2022). Biochemical characterization of proliferative and differentiated SH-SY5Y cell line as a model for Parkinson's disease. UCL Discovery - University College London. [Link]
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ResearchGate. IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. [Link]
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Pisani, A. A., et al. (2023, January 16). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press. [Link]
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Magyar, K., & Szende, B. (1991). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [Link]
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Finberg, J. P. M. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in Pharmacology. [Link]
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Kim, H. J., et al. (2015). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neuroreport. [Link]
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Lazzara, V., et al. (2020). High-Resolution Respirometry Reveals MPP + Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [Link]
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ResearchGate. MPP+ had the most toxicity on SH-SY5Y cells. (a) Cellular viability of.... [Link]
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Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
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Li, J., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
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Quick Company. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. [Link]
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Supporting Information. 2 - Supporting Information. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
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Al-Abdullah, E. S., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. [Link]
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Organic Syntheses. methyl phenyl sulfoxide. [Link]
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ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
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Al-Majid, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link]
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Safety Operating Guide
(3-Ethoxy-4-methylphenyl)(methyl)sulfane proper disposal procedures
OPERATIONAL GUIDE: Disposal and Handling of (3-Ethoxy-4-methylphenyl)(methyl)sulfane
Executive Summary & Chemical Profile
(3-Ethoxy-4-methylphenyl)(methyl)sulfane is an organic thioether (sulfide). While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public repositories, its disposal requirements are governed by the functional group chemistry of aryl-alkyl sulfides .
The Operational Challenge: The primary operational hazard is not acute toxicity, but olfactory contamination (Stench) . Thioethers have low odor thresholds (ppb range). Improper disposal can lead to building-wide evacuations due to "gas leak" false alarms.
Chemical Identity:
-
Functional Class: Thioether / Organic Sulfide.
-
Key Hazard: Stench, Skin/Eye Irritant, Combustible.
-
Reactivity: Incompatible with strong oxidizers (uncontrolled), but controlled oxidation is the key to neutralization.
| Property | Description | Operational Implication |
| Physical State | Oily Liquid or Low-Melting Solid | Lipophilic; requires organic solvents for transfer. |
| Odor | Strong, garlic/sulfurous | CRITICAL: Requires oxidative neutralization before binning. |
| Solubility | Low in water; High in DCM/Ethyl Acetate | Do not attempt to flush down drains without chemical modification. |
| Flash Point | > 90°C (Estimated for class) | Classified as Combustible (not highly flammable). |
The "Kill Step": Oxidative Neutralization Protocol
Scientific Rationale: You cannot simply pour this chemical into a waste drum. The sulfur atom contains lone pairs that make it a nucleophile. By reacting it with a strong oxidant (Sodium Hypochlorite or Hydrogen Peroxide), we convert the volatile, smelly Sulfide into a non-volatile, odorless Sulfoxide or Sulfone .
Protocol A: Glassware & Small Spills (In-Hood)
Use this for syringes, flasks, and spatulas contaminated with the substance.
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.
-
Soak: Fully submerge glassware in the bleach bath.
-
Duration: Allow to soak for minimum 4 hours (overnight is preferred).
-
Verification: The "Sniff Test" (waft carefully). If sulfur odor persists, add more bleach and extend time.
-
Final Wash: Rinse with water and acetone. The acetone rinse goes to Organic Waste ; the aqueous bleach rinse goes to Aqueous Waste (or drain if local regulations permit neutralized bleach).
Protocol B: Bulk Chemical Disposal (Reaction Mixtures)
Use this for disposing of synthesis mother liquors or expired stocks.
WARNING: Oxidation of sulfides is Exothermic . Perform this in an ice bath.
-
Dilution: Dilute the sulfide waste with an inert solvent (e.g., Dichloromethane or Ethyl Acetate) if it is not already in solution.
-
Cooling: Place the flask in an ice/water bath (
). -
Oxidation: Slowly add 30% Hydrogen Peroxide (
) or Bleach dropwise.-
Stoichiometry: Aim for a 3:1 molar excess of oxidant to sulfide.
-
-
Monitoring: Monitor temperature. Do not allow to exceed
. -
Quenching: Stir for 2 hours. Test for excess oxidant using KI Starch Paper (should turn blue/black).
-
Separation:
Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision-making process for handling this waste stream.
Figure 1: Decision matrix for the segregation and oxidative neutralization of thioether waste.[3]
Regulatory & Waste Coding
Proper labeling is the "Self-Validating System" that protects downstream waste handlers.
| Parameter | Code/Standard | Notes |
| EPA Waste Code | D001 (Ignitable) | If in flammable solvent (EtOAc/Acetone). |
| Secondary Code | D003 (Reactive) | Use with caution: Only applies if the sulfide can generate toxic gas. Organic sulfides are generally stable, but "Reactive Sulfide" labels trigger special handling. |
| Labeling | "Organic Waste - Sulfide Contaminated" | Explicitly write "STENCH" on the tag. |
| Container | HDPE or Glass | Avoid metal cans if acidic oxidizers were used. |
| Disposal Method | Fuel Blending / Incineration | Do not landfill. High-temperature incineration ( |
Self-Validation Checklist:
Emergency Procedures
-
Spill (Small < 10mL): Cover with vermiculite. Apply 10% bleach solution over the vermiculite. Allow to sit for 30 minutes. Sweep up.
-
Skin Contact: Wash immediately with soap and water.[4] Do not use organic solvents (ethanol/acetone) on skin, as this drives the lipophilic sulfide deeper into the dermis.
-
Eye Contact: Flush for 15 minutes.
References
-
National Institutes of Health (NIH) - PubChem. (2021). 3-Ethoxy-4-methylhexane (Analogous Structure Data). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sodium Hypochlorite (NaOCl) in Organic Synthesis: Oxidation of Sulfides.[5][6] Retrieved from [Link]
-
University of Rochester - Dept of Chemistry. (2023). SOP: How to Work with Thiols and Sulfides. Retrieved from [Link] (General SOP Repository)
-
Massachusetts Institute of Technology (MIT) EHS. (2022). Standard Operating Procedures for Malodorous Compounds. Retrieved from [Link]
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- 5. Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
A Guide to Personal Protective Equipment for Handling (3-Ethoxy-4-methylphenyl)(methyl)sulfane
This guide provides essential safety protocols and logistical information for the handling and disposal of (3-Ethoxy-4-methylphenyl)(methyl)sulfane. As a novel or less-common reagent, comprehensive safety data may not be publicly available. Therefore, this document is built upon a conservative assessment of hazards, drawing parallels from structurally similar sulfane, sulfide, and sulfone compounds. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage risk effectively, ensuring personal safety and experimental integrity.
Foundational Principle: Hazard Assessment and Control
Before any laboratory work commences, a thorough review of the Safety Data Sheet (SDS) is mandatory.[1] For (3-Ethoxy-4-methylphenyl)(methyl)sulfane, a specific SDS may not be readily accessible. In such cases, a risk assessment must be conducted based on related chemical structures. Compounds containing the methylsulfane moiety and substituted phenyl rings often present a predictable set of hazards.
Based on data from analogous compounds, we can anticipate the following potential hazards:
-
Skin Irritation: Can cause skin irritation upon contact.[3][4][5][6]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[3][4][5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][6]
Given these potential risks, all handling procedures must be designed to minimize exposure. The core tenet of laboratory safety is to use a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, Personal Protective Equipment (PPE) to create a multi-layered defense against chemical exposure.[8]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.[9]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[5][6] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times within the laboratory, ANSI Z87.1-compliant safety glasses with side shields must be worn.[10]
-
Splash Hazard: For any procedure involving liquids or the potential for splashing (e.g., transferring solutions, preparing dilutions), chemical splash goggles are required.[9]
-
High-Risk Operations: When handling larger quantities or performing tasks with a significant risk of energetic reaction or splash, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][10]
Skin and Body Protection
To prevent skin irritation, clothing that minimizes exposed skin is essential.[5]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened. This provides a removable barrier in the event of a spill.
-
Full-Length Clothing: Shorts and open-toed shoes are strictly prohibited.[8] All personnel must wear long pants and closed-toe shoes that completely cover the foot.[1]
-
Chemical-Resistant Apron: For tasks involving significant quantities of liquids or a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Hand Protection (Gloves)
No single glove material is impervious to all chemicals.[9] Proper glove selection is critical.
-
Material Selection: Nitrile gloves are a common and effective choice for incidental contact with many organic sulfanes.[1] Always check the manufacturer's compatibility chart for the specific chemical or a suitable surrogate. For prolonged contact or immersion, heavier-duty gloves may be necessary.
-
Inspection and Technique: Gloves must be inspected for tears or holes before each use. Employ the proper glove removal technique (without touching the outer surface with bare skin) to prevent contamination.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3][4] Never reuse disposable gloves.[10]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Fume Hood: All work with (3-Ethoxy-4-methylphenyl)(methyl)sulfane that could generate dust (if solid) or vapors should be conducted inside a certified chemical fume hood.[1][8] This is the most effective way to prevent respiratory exposure.
-
Respirator Use: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection may be required. This must be done under a formal respiratory protection program that includes medical evaluation, fit-testing, and training, in compliance with OSHA standards.[8][11]
Procedural Guidance: From Planning to Disposal
PPE Selection Workflow
The following decision-making workflow should be used to select the appropriate level of PPE for any task involving (3-Ethoxy-4-methylphenyl)(methyl)sulfane.
Caption: PPE selection workflow based on quantity and aerosolization potential.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Don safety glasses or chemical splash goggles.
-
Gloves: Put on the final piece of PPE, your gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence: This sequence is designed to prevent the transfer of contaminants from your PPE to your skin.
-
Gloves: Remove gloves first using the proper technique (glove-to-glove, then skin-to-skin). Dispose of them immediately in the designated waste container.[4]
-
Lab Coat: Unfasten your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove your face shield (if used), followed by your goggles or safety glasses.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[6][8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12] Wash hands and face thoroughly after handling.[4][5]
Spill Response
In the event of a spill, alert personnel in the area and assess the situation.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Waste Disposal
-
Containers: All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not pour waste down the drain.[3][4]
Summary of PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (Engineering Control) |
| Weighing Small Quantities (<1g) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Chemical Fume Hood or Ventilated Balance Enclosure |
| Preparing Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transferring Concentrated Liquid | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat, Chemical-Resistant Apron | Chemical Fume Hood |
| Running a Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
References
-
Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. Patsnap.[Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.[Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]
-
Safety Data Sheet for 2-Methoxy-4-methylphenyl methyl carbonate. Angene Chemical.[Link]
-
Safety Manual. Duke Chemistry.[Link]
-
Part D: Chemical Safety Procedures for Laboratories. UW-La Crosse.[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH.[Link]
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SAFETY DATA SHEET for Methyl diantilis. Penta Manufacturing Company.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
